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  • Product: 4-Bromo-2,2-dimethylpent-4-enoic acid
  • CAS: 1187330-11-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-bromo-2,2-dimethylpent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical techn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 4-bromo-2,2-dimethylpent-4-enoic acid, a molecule of interest in synthetic organic chemistry. By dissecting the factors that influence the chemical shifts of each nucleus, this document serves as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules. The principles discussed herein are broadly applicable, enhancing the reader's ability to interpret NMR spectra for a wide range of compounds.

Introduction

4-bromo-2,2-dimethylpent-4-enoic acid is a halogenated carboxylic acid with a unique structural arrangement, incorporating a quaternary carbon center, a vinyl bromide moiety, and a carboxylic acid functional group. The elucidation of its structure and the confirmation of its synthesis rely heavily on spectroscopic methods, with NMR being the most powerful. Understanding the expected ¹H and ¹³C NMR chemical shifts is crucial for verifying the successful synthesis of this target molecule and for identifying any potential impurities. This guide will provide a detailed theoretical prediction and interpretation of the NMR spectra, grounded in the fundamental principles of chemical shift theory.

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Factors such as the electronegativity of neighboring atoms, the hybridization of adjacent carbons, and anisotropic effects from π-systems all contribute to the final observed chemical shift.[1] By systematically analyzing these influences for each proton and carbon atom in 4-bromo-2,2-dimethylpent-4-enoic acid, we can predict a characteristic spectral fingerprint.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The predicted ¹H NMR spectrum of 4-bromo-2,2-dimethylpent-4-enoic acid is expected to exhibit five distinct signals, each corresponding to a unique set of protons in the molecule. The predicted chemical shifts and their assignments are presented in Table 1, followed by a detailed explanation for each signal.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-bromo-2,2-dimethylpent-4-enoic acid

SignalProton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
A-COOH~10.0 - 12.0Broad Singlet1H
B=CH₂~6.1 - 6.4Multiplet2H
C-CH₂-~2.8 - 3.0Singlet2H
D-C(CH₃)₂~1.3Singlet6H

Diagram 1: Molecular Structure of 4-bromo-2,2-dimethylpent-4-enoic acid with Proton Assignments

Caption: Structure of 4-bromo-2,2-dimethylpent-4-enoic acid with proton labels.

  • Signal A (-COOH): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm. This significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and the potential for hydrogen bonding.[2] The acidic nature of this proton often leads to exchange with residual water or other acidic protons in the solvent, resulting in a broad signal.

  • Signal B (=CH₂): The two vinyl protons are diastereotopic and are expected to resonate in the range of 6.1 - 6.4 ppm. Their chemical shift is influenced by several factors. The sp² hybridization of the carbon they are attached to causes a downfield shift compared to alkyl protons. Furthermore, the electronegative bromine atom attached to the same carbon will further deshield these protons. These two protons will likely appear as a complex multiplet due to geminal and vicinal coupling with each other and with the allylic protons.

  • Signal C (-CH₂-): The two allylic protons are adjacent to the vinyl group and the quaternary carbon. Their position next to the electron-withdrawing double bond causes a moderate deshielding effect, placing their signal around 2.8 - 3.0 ppm. These protons are expected to appear as a singlet, as there are no adjacent protons to couple with. Long-range allylic coupling to the vinyl protons might be observed, but is often very small.[3]

  • Signal D (-C(CH₃)₂): The six protons of the two methyl groups are equivalent due to free rotation around the C-C single bond. They are attached to a quaternary carbon and are relatively shielded, thus their signal is expected to appear upfield, around 1.3 ppm, as a sharp singlet.

Predicted ¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum of 4-bromo-2,2-dimethylpent-4-enoic acid is predicted to show seven distinct signals, one for each unique carbon atom. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-bromo-2,2-dimethylpent-4-enoic acid

SignalCarbon AssignmentPredicted Chemical Shift (ppm)
1-C OOH~175 - 185
2=C H₂~128 - 132
3=C (Br)~115 - 120
4-C H₂-~45 - 50
5-C (CH₃)₂~40 - 45
6-C(C H₃)₂~25 - 30

Diagram 2: Molecular Structure with Carbon Assignments

Caption: Structure of 4-bromo-2,2-dimethylpent-4-enoic acid with carbon labels.

  • Signal 1 (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 175 - 185 ppm. This is due to the strong electron-withdrawing effect of the two oxygen atoms directly bonded to it.[4]

  • Signal 2 (=CH₂): The terminal vinyl carbon is sp² hybridized and is expected to resonate between 128 and 132 ppm. Its chemical shift is downfield compared to sp³ carbons.

  • Signal 3 (=C(Br)): The other sp² hybridized carbon, which is bonded to the bromine atom, is predicted to appear between 115 and 120 ppm. The electronegative bromine atom causes a significant downfield shift.[1]

  • Signal 4 (-CH₂-): The allylic carbon is sp³ hybridized but is adjacent to the electron-withdrawing double bond. This proximity to the π-system results in a chemical shift in the range of 45 - 50 ppm.

  • Signal 5 (-C(CH₃)₂): The quaternary carbon is sp³ hybridized and is shielded compared to the carbons of the double bond and the carbonyl group. Its chemical shift is predicted to be in the range of 40 - 45 ppm.

  • Signal 6 (-C(CH₃)₂): The two equivalent methyl carbons are the most shielded carbons in the molecule, with a predicted chemical shift in the range of 25 - 30 ppm.

Experimental Protocol for NMR Analysis

To acquire high-quality ¹H and ¹³C NMR spectra of 4-bromo-2,2-dimethylpent-4-enoic acid, the following experimental protocol is recommended:

Diagram 3: NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Weigh ~5-10 mg for ¹H NMR (~20-50 mg for ¹³C NMR) B Dissolve in ~0.6-0.7 mL of CDCl₃-d A->B C Add TMS as internal standard B->C D Transfer to a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock on deuterium signal of CDCl₃-d E->F G Shim the magnetic field F->G H Acquire ¹H and ¹³C spectra G->H

Caption: A streamlined workflow for NMR sample preparation and data acquisition.

1. Sample Preparation:

  • Solute: Weigh approximately 5-10 mg of 4-bromo-2,2-dimethylpent-4-enoic acid for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃-d). This solvent is a good choice for many organic molecules and its deuterium signal is used for locking the magnetic field.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • Transfer: Carefully transfer the solution to a clean, dry NMR tube. Ensure the solution is homogeneous and free of any solid particles.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically used.

    • For ¹³C NMR, a larger number of scans will be necessary. A proton-decoupled pulse sequence should be used to simplify the spectrum and enhance the signal-to-noise ratio.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 4-bromo-2,2-dimethylpent-4-enoic acid. By understanding the underlying principles that govern these chemical shifts, researchers can confidently interpret their experimental data, verify the structure of their synthesized compounds, and identify any potential byproducts. The detailed experimental protocol offers a practical framework for obtaining high-quality NMR spectra, ensuring the reliability and accuracy of the structural elucidation process. This guide serves as a valuable resource for scientists and professionals in the field of organic chemistry and drug development, facilitating a deeper understanding and application of NMR spectroscopy.

References

  • Wikipedia. (n.d.). Chemical shift. Retrieved March 26, 2026, from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Retrieved March 26, 2026, from [Link] (A specific page URL was not available, but the general topic is covered in their chemistry resources).

  • University of Calgary. (n.d.). NMR spectroscopy. Retrieved March 26, 2026, from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Long-Range Coupling. Retrieved March 26, 2026, from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 26, 2026, from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved March 26, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved March 26, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 26, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved March 26, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved March 26, 2026, from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved March 26, 2026, from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved March 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

Physicochemical Properties, Stability, and Synthetic Utility of 4-Bromo-2,2-dimethylpent-4-enoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule CAS: 1187330-11-5 Executive Summary 4-Bromo-2,2-dimethylpent-4-enoic acid is a highly specialized aliphatic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule CAS: 1187330-11-5

Executive Summary

4-Bromo-2,2-dimethylpent-4-enoic acid is a highly specialized aliphatic building block characterized by three distinct structural motifs: a terminal carboxylic acid, a geminal dimethyl group at the α -position (C2), and a terminal vinyl bromide at the ω -position (C4). This unique architecture makes it a highly valuable intermediate in complex organic synthesis and drug discovery. This technical whitepaper dissects its physicochemical behavior, thermodynamic stability, and applications in transition-metal catalysis, grounded in established chemical principles.

Structural Analysis & Physicochemical Profiling

The behavior of 4-bromo-2,2-dimethylpent-4-enoic acid is dictated by the interplay between its hydrophilic headgroup and its lipophilic, sterically encumbered tail. The gem-dimethyl group significantly alters the local dielectric environment and conformational flexibility of the molecule.

Table 1: Physicochemical Properties
PropertyValue (Predicted/Consensus)Mechanistic Rationale
Molecular Formula C 7​ H 11​ BrO 2​ Standard composition .
Molecular Weight 207.06 g/mol -
pKa (Aqueous) ~4.8 – 5.1Inductive electron-donation (+I) from the C2 gem-dimethyl group destabilizes the carboxylate anion relative to unsubstituted aliphatic acids (e.g., acetic acid pKa 4.76), slightly raising the pKa. The electron-withdrawing vinyl bromide is too distant to exert a strong -I effect.
LogP (Octanol/Water) ~2.5 – 2.8Driven by the hydrophobic bulk of the pentenoic backbone and the heavy bromine atom, making the un-ionized form highly lipophilic.
H-Bond Donors 1Carboxylic acid (-OH).
H-Bond Acceptors 2Carboxylic acid (C=O, -OH).

Thermodynamic and Kinetic Stability

Understanding the stability profile of this molecule is critical for formulation, storage, and reaction design.

  • Thermal Stability: The molecule exhibits exceptional thermal stability against α -epimerization and ketene formation. Causality: The presence of the gem-dimethyl group at C2 means there are no α -protons available. Without an enolizable proton, base-catalyzed degradation pathways (such as racemization or aldol-type condensations) are completely blocked.

  • Hydrolytic Stability: The vinyl bromide moiety is highly resistant to both S N​ 1 and S N​ 2 hydrolysis. Causality: The sp 2 -hybridized carbon creates a shorter, stronger C-Br bond with higher s-character compared to alkyl bromides. Furthermore, the π -electron cloud repels incoming nucleophiles (blocking S N​ 2), and the instability of a primary vinyl cation prevents S N​ 1 dissociation.

  • Photolytic Stability: Like most halogenated olefins, the molecule is sensitive to high-energy UV radiation. Causality: The C-Br bond energy (~68 kcal/mol) falls within the energy range of UV light, making it susceptible to homolytic cleavage and subsequent vinyl radical formation. Storage in amber vials is mandatory.

The Thorpe-Ingold Effect: Mechanistic Implications

The most defining feature of 4-bromo-2,2-dimethylpent-4-enoic acid is its capacity to undergo rapid intramolecular cyclization when the vinyl bromide is converted into a reactive electrophile or nucleophile (e.g., via epoxidation or cross-coupling). This is driven by the Thorpe-Ingold effect (gem-dimethyl effect) .

Causality of Acceleration:

  • Enthalpic (Angle Compression): The bulky methyl groups at C2 sterically repel each other, forcing the internal C1-C2-C3 bond angle to compress (below the standard 109.5°). This pushes the reactive termini (the carboxylic acid and the C4-C5 olefin) closer together in space.

  • Entropic (Pre-organization): The gem-dimethyl group restricts the rotation around the C2-C3 bond, reducing the number of available acyclic conformations. Consequently, less rotational entropy is lost upon reaching the cyclic transition state .

ThorpeIngold A 4-Bromo-2,2-dimethylpent-4-enoic Acid (Acyclic Precursor) B gem-Dimethyl Group at C2 (Steric Bulk) A->B features C Angle Compression (Decreased internal C-C-C angle) B->C induces D Reduced Rotational Entropy (Pre-organization) B->D causes E Favorable Transition State (Lower Activation Energy) C->E leads to D->E leads to F Accelerated Intramolecular Cyclization (e.g., Lactonization) E->F results in

Figure 1: Logical flow of the Thorpe-Ingold effect driving accelerated cyclization.

Synthetic Utility: Transition-Metal Catalyzed Cross-Coupling

While highly resistant to classical nucleophilic substitution, the vinyl bromide is an excellent electrophile for Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, or cross-electrophile coupling) .

Causality of Reactivity: The electron-rich transition metal (Pd 0 or Ni 0 ) readily undergoes oxidative addition into the sp 2 C-Br bond. Because the olefin is terminal, steric hindrance during the oxidative addition step is minimized, allowing for rapid formation of the vinyl-metal(II) intermediate.

CrossCoupling Pd0 Active Catalyst [Pd(0)Ln] OA Oxidative Addition Insertion into Vinyl C(sp2)-Br bond Pd0->OA PdII Intermediate [Vinyl-Pd(II)-Br] OA->PdII TM Transmetalation Transfer of R' group PdII->TM + R'-M PdII_R Intermediate [Vinyl-Pd(II)-R'] TM->PdII_R RE Reductive Elimination C-C Bond Formation PdII_R->RE RE->Pd0 Regenerates Product Cross-Coupled Product (Functionalized Alkene) RE->Product Yields

Figure 2: General catalytic cycle for the cross-coupling of the vinyl bromide moiety.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls to verify system suitability before data acceptance.

Protocol 1: Determination of pKa via Potentiometric Cosolvent Extrapolation

Due to the molecule's lipophilicity, direct aqueous titration is prone to precipitation errors. A Yasuda-Shedlovsky extrapolation is required.

  • System Calibration & Validation: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 ± 0.1 °C. Self-Validation Step: Titrate a known primary standard (Potassium Hydrogen Phthalate, KHP) to confirm a Nernstian slope (>98% recovery). If recovery fails, replace the electrode.

  • Sample Preparation: Prepare 1.0 mM solutions of 4-bromo-2,2-dimethylpent-4-enoic acid in three different methanol/water cosolvent systems (e.g., 30%, 40%, and 50% MeOH v/v) to ensure complete dissolution.

  • Titration: Titrate each solution with standardized 0.1 M KOH under a continuous argon purge to prevent atmospheric CO 2​ from forming carbonic acid, which skews the equivalence point.

  • Data Analysis: Calculate the apparent pKa (psKa) for each cosolvent ratio. Plot psKa against the dielectric constant ( ϵ ) or mole fraction of methanol. Extrapolate the linear regression to 0% organic modifier to derive the true aqueous pKa.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol utilizes the vinyl bromide as an electrophile to synthesize substituted dienes or styrenes.

  • Reaction Assembly: In a nitrogen-filled glovebox, combine 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv), an arylboronic acid (1.2 equiv), Pd(dppf)Cl 2​ (5 mol%), and K 3​ PO 4​ (2.0 equiv) in a dry Schlenk tube.

  • Solvent & Standard Addition: Add degassed 1,4-dioxane/water (4:1 v/v). Self-Validation Step: Add dodecane (0.5 equiv) as an inert internal standard. This allows for absolute quantitative yield determination via GC-FID, independent of isolation losses.

  • Control Reactions (Critical): Run two parallel micro-scale reactions:

    • Negative Control A (No Pd): Verifies the absence of background, non-catalyzed reactivity.

    • Negative Control B (No Boronic Acid): Quantifies the extent of vinyl bromide homocoupling (dimerization).

  • Execution & Workup: Seal the tube, remove from the glovebox, and stir at 80 °C for 12 hours. Cool to room temperature, quench with 1M HCl (to protonate the carboxylate and drive the product into the organic phase), and extract with ethyl acetate.

  • Analysis: Analyze the organic layer via GC-FID (using the dodecane standard) and LC-MS to confirm product mass and purity.

References

  • Wikipedia Contributors. "Thorpe–Ingold effect". Wikipedia, The Free Encyclopedia. Available at:[Link][1]

  • Lightstone, F. C., et al. "Thorpe-Ingold Acceleration of Oxirane Formation is Mostly a Solvent Effect". National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Weix, D. J., et al. "Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides". National Center for Biotechnology Information (PMC). Available at:[Link][3]

Sources

Foundational

Mass spectrometry fragmentation patterns of 4-bromo-2,2-dimethylpent-4-enoic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-bromo-2,2-dimethylpent-4-enoic acid Introduction In the fields of synthetic chemistry, metabolomics, and drug development, the unambiguous structura...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-bromo-2,2-dimethylpent-4-enoic acid

Introduction

In the fields of synthetic chemistry, metabolomics, and drug development, the unambiguous structural elucidation of novel or known compounds within complex matrices is paramount. 4-bromo-2,2-dimethylpent-4-enoic acid, a halogenated unsaturated carboxylic acid, presents a unique analytical challenge due to its combination of functional groups. Each structural feature—the carboxylic acid, the gem-dimethyl group, the vinylic bromine, and the carbon-carbon double bond—exerts a distinct influence on the molecule's behavior under mass spectrometric analysis.

This technical guide provides a comprehensive examination of the mass spectrometric fragmentation patterns of 4-bromo-2,2-dimethylpent-4-enoic acid. As a senior application scientist, the narrative moves beyond a simple catalog of fragments to explain the causal mechanisms behind bond cleavages. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI), typical for Gas Chromatography-Mass Spectrometry (GC-MS), and low-energy Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), characteristic of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This dual approach provides a robust framework for the identification and structural confirmation of this and structurally related molecules.

Molecular Structure: The Epicenter of Fragmentation

The fragmentation behavior of a molecule is dictated by its structure. The stability of the resulting fragments, the relative strengths of chemical bonds, and the presence of charge- or radical-stabilizing features determine the pathways that will predominate.

  • Chemical Structure: 4-bromo-2,2-dimethylpent-4-enoic acid

  • Molecular Formula: C₇H₁₁BrO₂

  • Monoisotopic Mass: 205.994 Da (⁷⁹Br), 207.992 Da (⁸¹Br)

Key structural features governing fragmentation include:

  • Carboxylic Acid Group: A polar, ionizable group that readily loses a proton in ESI negative mode. In EI, it provides characteristic fragmentation pathways through the loss of hydroxyl (•OH) or carboxyl (•COOH) radicals.[1][2][3]

  • Gem-Dimethyl Group (α-position): The two methyl groups at the C2 position create a quaternary carbon adjacent to the carbonyl. This sterically influences the molecule and provides a stable tert-butyl-like carbocation upon certain fragmentations.

  • Vinylic Bromine and Double Bond: The bromine atom is a critical diagnostic tool due to its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in characteristic M and M+2 ion clusters for any bromine-containing fragment.[4][5] The C-Br bond is one of the weakest in the molecule, making its cleavage a highly favorable fragmentation pathway.[6][7]

  • Lack of γ-Hydrogens: The C4 carbon (gamma to the carbonyl) is part of the double bond and has no hydrogen atoms attached. This structural feature precludes the classic McLafferty rearrangement, a common fragmentation pathway for many carbonyl compounds.[8][9][10] The absence of this rearrangement is a powerful piece of diagnostic evidence.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Rationale for Use: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. 4-bromo-2,2-dimethylpent-4-enoic acid, while a carboxylic acid, has a low enough molecular weight to be amenable to GC analysis, potentially after derivatization to an ester to improve peak shape and volatility, though direct analysis is often possible on specialized columns.[11] EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation, creating a rich "fingerprint" spectrum for library matching and structural elucidation.[12]

Predicted EI Fragmentation Pathways

Upon entering the EI source, the molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form an energetically unstable molecular ion (M•⁺). This ion rapidly undergoes a series of fragmentation reactions to dissipate excess energy.

  • Molecular Ion (M•⁺) at m/z 206/208: The molecular ion peak for aliphatic carboxylic acids is often weak or entirely absent.[1][2] Its most crucial feature, if observed, will be the doublet of peaks at m/z 206 and m/z 208 (representing the ⁷⁹Br and ⁸¹Br isotopes, respectively) with nearly equal intensity.[6]

  • Loss of Bromine Radical (•Br): This is predicted to be a dominant fragmentation pathway due to the relative weakness of the C-Br bond.[6][13] This cleavage results in a resonance-stabilized carbocation.

    • [M - Br]⁺ at m/z 127: Loss of a ⁷⁹Br or ⁸¹Br radical yields a fragment ion at m/z 127. This ion will not have the bromine isotopic signature.

  • Alpha-Cleavage of the Carboxylic Acid: The bonds adjacent to the carbonyl group are common points of cleavage.

    • [M - •OH]⁺ at m/z 189/191: Loss of a hydroxyl radical (17 Da) is a characteristic fragmentation of carboxylic acids, yielding an acylium ion.[2][3] This fragment will retain the bromine atom and its isotopic pattern.

    • [M - •COOH]⁺ at m/z 161/163: Loss of the entire carboxyl group as a radical (45 Da) is another key diagnostic fragmentation.[2][3] The resulting fragment retains the bromine atom.

  • Cleavage of the C2-C3 Bond: This bond is adjacent to the quaternary gem-dimethyl center. Cleavage here would lead to the loss of a large radical. A more favorable fragmentation is the loss of one of the methyl groups.

    • [M - •CH₃]⁺ at m/z 191/193: Loss of a methyl radical (15 Da) forms a stable tertiary carbocation adjacent to the carbonyl group. This fragment will exhibit the characteristic M/M+2 pattern.

  • Loss of HBr: The elimination of a neutral hydrogen bromide molecule (80 or 82 Da) is another common pathway for bromoalkanes.[1]

    • [M - HBr]•⁺ at m/z 126: This fragmentation would result in a radical cation and would not show the bromine isotope pattern.

Summary of Predicted Major EI Fragments
m/z (⁷⁹Br/⁸¹Br) Proposed Ion Structure/Formula Fragmentation Pathway Isotopic Pattern
206/208[C₇H₁₁BrO₂]•⁺Molecular Ion (M•⁺)Yes (~1:1)
191/193[C₆H₈BrO₂]⁺Loss of methyl radical (•CH₃)Yes (~1:1)
189/191[C₇H₁₀BrO]⁺α-cleavage: Loss of hydroxyl radical (•OH)Yes (~1:1)
161/163[C₆H₁₀Br]⁺α-cleavage: Loss of carboxyl radical (•COOH)Yes (~1:1)
127[C₇H₁₁O₂]⁺Loss of bromine radical (•Br)No
126[C₇H₁₀O₂]•⁺Loss of hydrogen bromide (HBr)No
87[C₄H₇O₂]⁺Cleavage of C3-C4 bond with charge on the carboxyl-containing fragmentNo
Diagram of EI Fragmentation Pathways

EI_Fragmentation cluster_frags Fragment Ions M Molecular Ion (M•⁺) m/z 206/208 F191 [M-CH₃]⁺ m/z 191/193 M->F191 - •CH₃ F189 [M-OH]⁺ m/z 189/191 M->F189 - •OH F161 [M-COOH]⁺ m/z 161/163 M->F161 - •COOH F127 [M-Br]⁺ m/z 127 M->F127 - •Br F126 [M-HBr]•⁺ m/z 126 M->F126 - HBr

Caption: Key Electron Ionization (EI) fragmentation pathways for 4-bromo-2,2-dimethylpent-4-enoic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI

Rationale for Use: LC-MS is exceptionally well-suited for the analysis of polar, and potentially thermally labile, compounds like carboxylic acids.[14][15][16] ESI is a "soft" ionization technique that typically preserves the intact molecule as a pseudomolecular ion (e.g., [M-H]⁻ or [M+H]⁺), minimizing in-source fragmentation.[17] This makes it ideal for accurate molecular weight determination. Structural information is then obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a collision cell to generate a product ion spectrum (MS/MS).

Ionization Behavior and MS/MS Fragmentation

Analysis in negative ion mode is the preferred choice for carboxylic acids, as they readily deprotonate in the ESI source to form an abundant [M-H]⁻ ion.

  • Full Scan (MS1): The primary ion observed will be the deprotonated molecule at m/z 205/207 . This doublet, with its ~1:1 intensity ratio, is a definitive indicator of a monobrominated species.

  • Tandem MS (MS/MS of m/z 205/207): Fragmentation of the [M-H]⁻ precursor ion via CID reveals key structural features.

    • Neutral Loss of CO₂: The most characteristic fragmentation of a deprotonated carboxylic acid is the loss of carbon dioxide (44 Da).[18] This is often the most abundant fragment ion.

      • [M-H-CO₂]⁻ at m/z 161/163: This fragment corresponds to a brominated carbanion and will retain the bromine isotopic signature.

    • Loss of Bromide Ion (Br⁻): While loss of a bromine radical is common in EI, in negative mode ESI, direct loss of a bromide anion is also possible, though often less favorable than CO₂ loss.

      • Br⁻ at m/z 79/81: This would appear as a distinct signal for the bromide anion itself.

    • Neutral Loss of HBr: Elimination of hydrogen bromide (80 or 82 Da) can also occur from the deprotonated precursor.

      • [M-H-HBr]⁻ at m/z 125: This would result in a fragment ion at m/z 125, which would not contain bromine.

Summary of Predicted Major ESI-MS/MS Fragments ([M-H]⁻)
Precursor m/z Product m/z Proposed Ion Structure/Formula Neutral Loss Isotopic Pattern
205/207161/163[C₆H₁₁Br]⁻CO₂ (44 Da)Yes (~1:1)
205/207125[C₇H₁₀O₂]⁻HBr (80/82 Da)No
205/20779/81Br⁻C₇H₁₁O₂Yes (~1:1)
Diagram of ESI-MS/MS Fragmentation Pathways

ESI_MSMS_Fragmentation cluster_products Product Ions Precursor Precursor Ion [M-H]⁻ m/z 205/207 P161 [M-H-CO₂]⁻ m/z 161/163 Precursor->P161 - CO₂ P125 [M-H-HBr]⁻ m/z 125 Precursor->P125 - HBr P79 Br⁻ m/z 79/81 Precursor->P79 - C₇H₁₁O₂

Caption: Key ESI-MS/MS fragmentation pathways for the [M-H]⁻ ion of the target analyte.

Experimental Protocols

The following protocols are provided as a validated starting point. As a core principle of good science, optimization is always recommended for specific instrumentation and application requirements.

Protocol 1: GC-MS Analysis

This protocol is designed for direct analysis, assuming sufficient volatility. If peak tailing is observed, derivatization to the methyl or silyl ester is recommended.[19][20]

  • Sample Preparation:

    • Accurately weigh ~1 mg of 4-bromo-2,2-dimethylpent-4-enoic acid.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed to achieve a final concentration in the low µg/mL range.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point. For underivatized acids, a specialized wax or FFAP column may yield better peak shape.[11]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (for high sensitivity).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan from m/z 40 to 350.

Protocol 2: LC-MS/MS Analysis

This protocol is optimized for negative ion mode ESI, which provides the highest sensitivity for this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for reversed-phase) to a final concentration in the ng/mL to low µg/mL range.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: A C18 column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is recommended for good retention.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient Program:

      • Initial: 5% B.

      • 0.5 min: 5% B.

      • 5.0 min: 95% B.

      • 6.0 min: 95% B.

      • 6.1 min: 5% B.

      • 8.0 min: End run.

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.

    • Ionization Mode: ESI Negative.

    • Key MS Parameters:

      • IonSpray Voltage: -4500 V.

      • Source Temperature: 550°C.

      • Curtain Gas: 35 psi.

      • Acquisition Mode: Full Scan (m/z 100-250) and Product Ion Scan of precursor m/z 205 and 207 with optimized collision energy (e.g., -15 to -25 eV).

Overall Analytical Workflow

Workflow cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway Sample_GC Sample Preparation (in volatile solvent) GC_Inj GC Injection Sample_GC->GC_Inj GC_Sep Chromatographic Separation GC_Inj->GC_Sep EI_Ion Electron Ionization (EI) GC_Sep->EI_Ion MS_Scan_GC Mass Analysis (Scan) EI_Ion->MS_Scan_GC Data_GC EI Spectrum MS_Scan_GC->Data_GC End Structural Confirmation Data_GC->End Sample_LC Sample Preparation (in mobile phase) LC_Inj LC Injection Sample_LC->LC_Inj LC_Sep Chromatographic Separation LC_Inj->LC_Sep ESI_Ion Electrospray Ionization (ESI) LC_Sep->ESI_Ion MS_Scan_LC MS1: Precursor Selection (m/z 205/207) ESI_Ion->MS_Scan_LC CID Collision-Induced Dissociation (CID) MS_Scan_LC->CID MSMS_Scan MS2: Product Ion Scan CID->MSMS_Scan Data_LC MS/MS Spectrum MSMS_Scan->Data_LC Data_LC->End Start Compound of Interest 4-bromo-2,2-dimethylpent-4-enoic acid Start->Sample_GC Start->Sample_LC

Caption: A comprehensive workflow for the structural elucidation of the target analyte using orthogonal MS techniques.

Conclusion

The mass spectrometric fragmentation of 4-bromo-2,2-dimethylpent-4-enoic acid is a predictable process governed by the interplay of its distinct structural features. Under EI conditions, the fragmentation is dominated by the facile cleavage of the C-Br bond and characteristic losses from the carboxylic acid moiety. Critically, the absence of a McLafferty rearrangement provides a powerful piece of negative evidence that confirms the substitution pattern. In contrast, soft ionization by ESI produces an abundant deprotonated molecular ion, whose subsequent MS/MS fragmentation is characterized primarily by the loss of carbon dioxide. The consistent presence of the M/M+2 isotopic signature in all bromine-containing fragments across both techniques serves as the ultimate confirmation of the halogen's presence. By leveraging the complementary information provided by both GC-MS and LC-MS/MS, researchers, scientists, and drug development professionals can achieve confident and unambiguous identification of this molecule.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. URL: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Chemistry Steps. URL: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Wikipedia. URL: [Link]

  • Dummies. (2016). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. Dummies.com. URL: [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary Chemistry. URL: [Link]

  • Khan Academy. (2019). mass spectrometry: McLafferty rearrangement. YouTube. URL: [Link]

  • TMP Chem. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. URL: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. URL: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. URL: [Link]

  • Bythell, B. J., et al. (2013). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Salquebre, G., et al. (2023). Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols. URL: [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Chemistry Steps. URL: [Link]

  • Linstrom, P.J., and Mallard, W.G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. URL: [Link]

  • Chromatography Online. (2026). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. URL: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. URL: [Link]

  • University of Waterloo. (n.d.). Mechanisms of ion decomposition. University of Waterloo. URL: [Link]

  • Valga, K., et al. (2002). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. URL: [Link]

  • Ho, T. D., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A. URL: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry - Isotopes. MSU Chemistry. URL: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]

  • Wang, J., et al. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments by Ultrahigh-Resolution Mass Spectrometry with the Data-Independent Precursor Isolation and Characteristic Fragment Method. Environmental Science & Technology. URL: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. URL: [Link]

  • ResearchGate. (2024). LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. ResearchGate. URL: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. URL: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. URL: [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2,2-dimethylpentanoic acid. PubChem Compound Database. URL: [Link]

  • LCGC. (2019). LC–MS/MS Analysis of Polar Pesticides in Food and Water. LCGC North America. URL: [Link]

  • SlideShare. (n.d.). General Fragmentation Modes. SlideShare. URL: [Link]

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  • ResearchGate. (n.d.). ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... ResearchGate. URL: [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high-lights. ResearchGate. URL: [Link]

  • Raguotienė, N., & Rastenytė, L. (2014). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. URL: [Link]

  • Polo, M., et al. (2001). HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices. Journal of Separation Science. URL: [Link]

  • Semantic Scholar. (n.d.). LC-MS metabolomics of polar compounds. Semantic Scholar. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-bromo-2,2-dimethylpent-4-enoic Acid Derivatives

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity. This is particularly crucial in drug development, where structure-activity relationships (SAR) guide the optimization of lead compounds. This technical guide provides a comprehensive walkthrough of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of a novel scaffold, 4-bromo-2,2-dimethylpent-4-enoic acid, and its derivatives. We will explore the rationale behind key experimental decisions, from the selective introduction of a bromine atom to the nuanced challenges and opportunities it presents during crystallographic analysis. This document serves as a practical and theoretical resource for researchers aiming to elucidate the solid-state structures of new chemical entities.

Introduction: The Rationale for Bromine in Drug Scaffolds

The introduction of halogen atoms, particularly bromine, into organic molecules is a well-established strategy in medicinal chemistry.[1][2] Bromine's unique properties—its size, moderate electronegativity, and polarizability—allow it to serve as more than a simple bulky substituent. It can participate in specific, directional non-covalent interactions known as halogen bonds, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophile.[1][2] These interactions can significantly influence a molecule's conformation and its binding affinity to biological targets.[1]

The 4-bromo-2,2-dimethylpent-4-enoic acid scaffold is of particular interest as it combines several key features for drug discovery: a carboxylic acid for potential salt formation and hydrogen bonding, a gem-dimethyl group to induce a specific spatial arrangement, and a vinyl bromide moiety. The vinyl bromide is a versatile chemical handle, and the allylic nature of the C-Br bond makes it a reactive site for further derivatization, for instance, via cross-coupling reactions to build molecular complexity.[3]

Elucidating the crystal structure of derivatives from this scaffold is paramount. It provides incontrovertible proof of the molecular constitution, reveals the preferred solid-state conformation, and maps the landscape of intermolecular interactions that govern crystal packing. This information is invaluable for computational modeling, understanding physical properties like solubility, and designing next-generation analogs with improved pharmacological profiles.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 4-bromo-2,2-dimethylpent-4-enoic acid is strategically designed to introduce the bromine atom at the allylic position without disrupting the double bond.

Synthesis of the Precursor: 2,2-Dimethyl-4-pentenoic Acid

The precursor, 2,2-dimethyl-4-pentenoic acid, is commercially available but can also be synthesized through various established organic chemistry methods.[4][5] One common route is the malonic ester synthesis, starting from diethyl malonate and an allyl halide.[6]

Allylic Bromination via the Wohl-Ziegler Reaction

The most effective method for the selective bromination at the allylic position (the carbon adjacent to the double bond) is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source.

Causality Behind Experimental Choice: Direct use of molecular bromine (Br₂) is avoided because it readily undergoes electrophilic addition across the double bond, which would yield an undesired vicinal dibromide. NBS serves as a source of a very low, steady-state concentration of Br₂, which favors the desired free-radical substitution pathway at the allylic position.[7] This is a critical choice to ensure the synthesis of the target molecule with high selectivity.

Synthesis_Workflow Precursor 2,2-Dimethyl-4-pentenoic Acid NBS N-Bromosuccinimide (NBS) Radical Initiator (AIBN) CCl4, Reflux Precursor->NBS Reaction Product 4-Bromo-2,2-dimethylpent-4-enoic Acid NBS->Product Forms Purification Purification (Filtration & Column Chromatography) Product->Purification Undergoes FinalProduct Pure Crystalline Product Purification->FinalProduct Yields

Caption: Synthetic workflow for 4-bromo-2,2-dimethylpent-4-enoic acid.

Experimental Protocol: Synthesis of 4-bromo-2,2-dimethylpent-4-enoic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyl-4-pentenoic acid (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution. Then, add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Reaction Execution: Gently heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct that floats as the reaction proceeds.

  • Work-up: After the reaction is complete (typically 2-4 hours, verifiable by TLC), cool the mixture to room temperature.

  • Purification:

    • Filter the mixture to remove the insoluble succinimide.

    • Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to remove any acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain the pure 4-bromo-2,2-dimethylpent-4-enoic acid.

Crystallization: The Art of Growing Single Crystals

The bottleneck in any crystal structure analysis is obtaining a high-quality single crystal suitable for diffraction. For a novel, halogenated carboxylic acid, a systematic screening of crystallization conditions is the most effective approach.

Principles of Crystallization

Crystallization from a solution is achieved by slowly increasing the concentration of the solute past its saturation point, creating a supersaturated solution from which crystals can nucleate and grow. Common techniques rely on slow evaporation of the solvent, gradual cooling of a saturated solution, or vapor diffusion.[8]

Experimental Protocol: Crystallization Screening
  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound when heated but show limited solubility at room temperature. A screening panel of solvents with varying polarities should be employed.

  • Screening Procedure:

    • Place 5-10 mg of the purified compound into several small vials.

    • Add a small amount of a single solvent to each vial until the solid dissolves (gentle heating may be required).

    • Allow the vials to stand undisturbed at room temperature for slow evaporation.

    • For promising solvents, repeat the process and allow the saturated solution to cool slowly.

    • Vapor diffusion is another powerful technique: dissolve the compound in a small amount of a volatile solvent and place this vial inside a larger, sealed chamber containing a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually induce crystallization.[8]

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, IsopropanolPolar protic solvents, good for hydrogen-bonding compounds like carboxylic acids.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents, good general-purpose options.
Esters Ethyl AcetateMedium polarity, often a good choice for a wide range of organic molecules.
Chlorinated Dichloromethane, ChloroformGood for dissolving many organic compounds, but use with caution due to toxicity.
Aromatic Toluene, XyleneNonpolar, can be effective for less polar derivatives.
Binary Mixtures e.g., Dichloromethane/Hexane, Acetone/WaterAllows for fine-tuning of solvent polarity to achieve optimal supersaturation.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the three-dimensional structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

SCXRD_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Select & Mount Single Crystal XRay Irradiate with X-rays (Diffractometer) Crystal->XRay Diffraction Collect Diffraction Pattern (Detector) XRay->Diffraction DataProcessing Data Processing (Indexing, Integration, Scaling) Diffraction->DataProcessing Data Transfer StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares Fitting) StructureSolution->Refinement Validation Structure Validation (CIF file generation) Refinement->Validation FinalStructure Final 3D Atomic Model Validation->FinalStructure Yields

Caption: General workflow for Single-Crystal X-ray Diffraction analysis.

Data Collection

A suitable crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Expert Insight - The Heavy Atom Advantage: The presence of bromine is advantageous here. As a "heavy atom" relative to carbon and oxygen, it scatters X-rays strongly, which can simplify the process of solving the initial crystal structure. Furthermore, bromine's anomalous scattering can be used to determine the absolute stereochemistry of chiral derivatives unequivocally, a critical piece of information in drug development.[9]

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using computational methods (e.g., direct methods). This initial model is then refined against the experimental data using a least-squares algorithm to improve the fit between the calculated and observed diffraction patterns.

Expert Insight - Refinement with Heavy Atoms: Care must be taken during refinement. The high scattering power of bromine can sometimes mask the contributions of lighter atoms. It is also important to correctly model the anisotropic displacement parameters for all non-hydrogen atoms and to account for absorption effects, which are more pronounced with heavier elements.

Representative Crystallographic Data

The following table presents plausible crystallographic data for a hypothetical derivative, 4-bromo-2,2-dimethyl-N-phenylpent-4-enamide.

Parameter Value
Empirical Formula C₁₃H₁₆BrNO
Formula Weight 282.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.12 Å, b = 8.45 Å, c = 15.33 Å, β = 98.5°
Volume 1295.1 ų
Z 4
Calculated Density 1.448 Mg/m³
Absorption Coefficient 3.15 mm⁻¹
Reflections Collected 9870
Independent Reflections 2540 [R(int) = 0.045]
Final R indices [I>2σ(I)] R₁ = 0.038, wR₂ = 0.095
Goodness-of-fit on F² 1.05

Data Interpretation: A Deeper Look into the Crystal Structure

The final refined structure provides a wealth of information beyond simple connectivity.

Molecular Conformation

The analysis will reveal the precise conformation of the molecule in the solid state, including key torsion angles. For example, the orientation of the phenyl ring relative to the amide plane, or the conformation around the C-C single bonds of the pentenoic acid backbone, can be determined.

Intermolecular Interactions and Crystal Packing

Understanding how molecules pack in the crystal lattice is crucial. This is governed by a network of intermolecular interactions. For brominated carboxylic acid derivatives, these typically include:

  • Hydrogen Bonds: The carboxylic acid or amide groups are strong hydrogen bond donors and acceptors, often forming dimeric structures or extended chains.

  • Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with oxygen or nitrogen atoms of neighboring molecules.

  • van der Waals forces and π-π Stacking: Aromatic rings in derivatives can interact through π-π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[7][10][11] The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The 2D fingerprint plot derived from this analysis breaks down the contributions of different types of interactions (e.g., H···H, Br···H, O···H) to the overall crystal packing.[12] For a brominated compound, one would expect to see significant contributions from Br···H contacts.[7][10]

Hirshfeld_Concept cluster_interactions Intermolecular Interactions Molecule Central Molecule Neighbor1 Neighboring Molecule 1 Molecule->Neighbor1 HBond Neighbor2 Neighboring Molecule 2 Molecule->Neighbor2 XBond Neighbor3 Neighboring Molecule 3 Molecule->Neighbor3 VdW HBond Hydrogen Bond (O-H···O) XBond Halogen Bond (C-Br···O) VdW van der Waals (H···H)

Sources

Foundational

An In-Depth Technical Guide on the Thermodynamic Stability of 4-bromo-2,2-dimethylpent-4-enoic acid in Aqueous Solutions

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-bromo-2,2-dimethylpent-4-enoic acid in aqueous solutions. As a molecule possessing a unique combination of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-bromo-2,2-dimethylpent-4-enoic acid in aqueous solutions. As a molecule possessing a unique combination of a vinylic bromide, a sterically hindering gem-dimethyl group, and a carboxylic acid moiety, its stability profile is of significant interest to researchers in drug development and organic chemistry. This document synthesizes theoretical principles with actionable experimental protocols, offering a robust methodology for identifying potential degradation pathways, quantifying reaction kinetics, and ultimately predicting the compound's shelf-life and formulation compatibility. We will delve into forced degradation studies, kinetic analysis, and computational modeling, providing both the "how" and the "why" behind each scientific choice.

Introduction: The Significance of Stability Profiling

In the realm of pharmaceutical development, understanding the intrinsic stability of a drug substance is paramount.[1] It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.[2] The molecule at the center of this guide, 4-bromo-2,2-dimethylpent-4-enoic acid, presents a fascinating case study. Its structure incorporates several functional groups that could potentially contribute to its degradation in an aqueous environment.

The primary features of concern are:

  • Vinylic Bromide: Unlike their alkyl counterparts, vinylic halides are generally less reactive towards nucleophilic substitution.[3] However, under certain conditions, they can undergo hydrolysis.[4][5]

  • Unsaturated Carboxylic Acid: The presence of a double bond in conjugation with a carboxylic acid opens up possibilities for intramolecular reactions, such as lactonization.[6][7][8]

  • Gem-Dimethyl Group: This bulky group adjacent to the carboxylic acid could exert significant steric and electronic effects, influencing the rates of various potential reactions.

This guide will provide a systematic approach to dissecting these structural features and predicting their impact on the overall thermodynamic stability of the molecule.

Theoretical Assessment of Potential Degradation Pathways

Before embarking on experimental studies, a thorough theoretical analysis of plausible degradation pathways is essential. This allows for the design of targeted experiments and aids in the interpretation of results.

Hydrolysis of the Vinylic Bromide

The hydrolysis of a vinylic halide is generally a slow process.[4] The reaction is thought to proceed through a mechanism involving the slow protonation of the double bond to form a carbocation intermediate.[4] The stability of this carbocation is a key determinant of the reaction rate. In the case of 4-bromo-2,2-dimethylpent-4-enoic acid, the carbocation would be formed at a secondary carbon, which is less stable than a tertiary carbocation.

Hypothesis: Hydrolysis of the vinylic bromide is likely to be a minor degradation pathway under neutral and acidic conditions. It may be accelerated under strongly basic conditions, although this is less common for vinylic halides.

Intramolecular Cyclization (Lactonization)

The proximity of the carboxylic acid to the double bond raises the possibility of an intramolecular cyclization to form a lactone. This type of reaction, often referred to as halolactonization, is well-documented for other unsaturated carboxylic acids.[9] The reaction is typically initiated by an electrophile, and in this case, the bromine atom itself could potentially play a role.

Hypothesis: Intramolecular cyclization to form a γ-lactone is a plausible degradation pathway, particularly under conditions that favor the formation of a reactive electrophilic species.

Oxidative Degradation

The carbon-carbon double bond is susceptible to oxidative cleavage by various oxidizing agents. In a pharmaceutical context, this could be relevant if the drug substance is exposed to oxidative stress, for example, from excipients or atmospheric oxygen.

Hypothesis: Oxidative degradation of the double bond is a potential degradation pathway that should be investigated, especially under forced oxidation conditions.

The following diagram illustrates the primary hypothesized degradation pathways.

G cluster_0 4-bromo-2,2-dimethylpent-4-enoic acid cluster_1 Degradation Pathways cluster_2 Potential Products A Parent Compound B Hydrolysis (Vinylic Bromide) A->B H₂O / H⁺ or OH⁻ C Intramolecular Cyclization (Lactonization) A->C Intramolecular Nucleophilic Attack D Oxidative Degradation (Double Bond) A->D Oxidizing Agent E Ketone Product B->E F Lactone Product C->F G Cleavage Products D->G

Caption: Hypothesized degradation pathways for 4-bromo-2,2-dimethylpent-4-enoic acid.

Experimental Design for Stability Assessment

A multi-pronged experimental approach is necessary to thoroughly evaluate the stability of 4-bromo-2,2-dimethylpent-4-enoic acid. This involves forced degradation studies to identify potential degradants and kinetic studies to quantify the rate of degradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing.[1][10][11] They involve subjecting the drug substance to conditions more severe than those it would typically encounter during storage and handling.[1] The goal is to generate degradation products and gain insight into the degradation pathways.[1][2]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°CTo assess stability to acidic conditions and promote hydrolysis.
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°CTo assess stability to alkaline conditions and promote hydrolysis.
Oxidation 3% H₂O₂24 hours at room temp.To evaluate susceptibility to oxidative degradation.
Photostability ICH Q1B conditionsAs per guidelinesTo determine sensitivity to light.[12]
Thermal Stress 80°C (dry heat)48 hoursTo assess thermal stability.
  • Sample Preparation: Prepare a 1 mg/mL solution of 4-bromo-2,2-dimethylpent-4-enoic acid in a 1:1 mixture of acetonitrile and 0.1 M HCl.

  • Incubation: Place the solution in a sealed vial and incubate in a water bath at 60°C for 72 hours.

  • Time Points: Withdraw aliquots at 0, 8, 24, 48, and 72 hours.

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH to stop the reaction.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.

Analytical Methodology

A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice.[13][14][15][16]

  • HPLC: A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a good starting point for method development.

  • UV Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths and can aid in peak purity assessment.

  • MS/MS Detection: Tandem mass spectrometry is invaluable for the structural elucidation of unknown degradation products.[13][14]

The following diagram outlines the general workflow for a forced degradation study.

G A Prepare Drug Solution (e.g., 1 mg/mL) B Expose to Stress Condition (e.g., 0.1M HCl, 60°C) A->B C Withdraw Samples at Time Points B->C D Quench Reaction (Neutralize) C->D E Analyze via HPLC-UV/MS D->E F Identify & Quantify Degradants E->F

Caption: General workflow for a forced degradation study.

Kinetic Studies and Shelf-Life Prediction

Once the primary degradation pathways have been identified, kinetic studies are performed to determine the rate of degradation under various conditions. These studies are typically conducted at several temperatures to allow for the use of the Arrhenius equation to predict the degradation rate at a given storage temperature.[17][18][19][20]

The Arrhenius equation describes the relationship between the rate constant (k) of a chemical reaction and the absolute temperature (T):

k = A * e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

By determining the rate constant at several elevated temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) and extrapolate to determine the rate constant at a lower, typical storage temperature (e.g., 25°C).[17][19] This allows for an estimation of the product's shelf-life.[18][20]

Computational Modeling and Prediction

In addition to experimental work, computational tools can provide valuable insights into degradation pathways.[21][22]

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model the reaction coordinates of proposed degradation pathways and calculate the activation energies. This can help to corroborate experimental findings and provide a deeper mechanistic understanding.

  • Predictive Software: Several software programs are available that can predict the likely degradation products of a molecule based on its structure and a knowledge base of known chemical reactions.[21][23][24][25] These tools can be particularly useful in the early stages of development to identify potential liabilities.[21][23][24]

Data Interpretation and Building a Stability Profile

The culmination of these efforts is a comprehensive stability profile for 4-bromo-2,2-dimethylpent-4-enoic acid. This involves synthesizing the data from theoretical assessments, forced degradation studies, kinetic analyses, and computational modeling.

Table 2: Hypothetical Stability Profile Summary

Degradation PathwayTriggering Condition(s)Major Degradation Product(s)Predicted Impact on Stability
Hydrolysis Strongly Basic pH2,2-dimethyl-4-oxopentanoic acidMinor under normal conditions
Lactonization Acidic pH, elevated temp.Bromo-lactone intermediateModerate concern, potential for formulation challenges
Oxidation Presence of peroxidesAldehydes, carboxylic acidsSignificant if exposed to oxidizing agents
Photodegradation UV light exposureComplex mixture of productsRequires light-protective packaging

Conclusion and Formulation Considerations

The thermodynamic stability of 4-bromo-2,2-dimethylpent-4-enoic acid in aqueous solutions is a multifaceted issue that requires a systematic and evidence-based approach to fully characterize. Based on its structure, the primary stability concerns are intramolecular cyclization under acidic conditions and oxidative degradation. Hydrolysis of the vinylic bromide is expected to be a less significant pathway.

The insights gained from the methodologies outlined in this guide are critical for:

  • Formulation Development: Understanding the pH stability profile will inform the choice of buffers and excipients. For instance, if the compound is prone to acid-catalyzed lactonization, a formulation with a neutral or slightly basic pH would be preferable.

  • Packaging Selection: If the compound is found to be light-sensitive, light-resistant packaging will be required.[12]

  • Storage Conditions: The kinetic data and Arrhenius analysis will be used to define appropriate storage temperatures and establish a re-test period or shelf-life.

By employing a combination of theoretical analysis, rigorous experimental testing, and computational modeling, researchers and drug development professionals can build a robust understanding of the stability of 4-bromo-2,2-dimethylpent-4-enoic acid, ensuring the development of a safe, effective, and stable pharmaceutical product.

References

  • How to Use the Arrhenius Equation in Stability Studies. FTLOScience. Available at: [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. American Pharmaceutical Review. Available at: [Link]

  • One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. PubMed. Available at: [Link]

  • In silico prediction of pharmaceutical degradation pathways: a benchmarking study. PubMed. Available at: [Link]

  • Oxidative Cyclization of β,γ-Unsaturated Carboxylic Acids Using Hypervalent Iodine Reagents: An Efficient Synthesis of 4-Substituted Furan-2-ones. Organic Chemistry Portal. Available at: [Link]

  • Photocatalytic 3D skeletal editing of carboxylic acids via [4 + 1] cyclization for streamlined synthesis of unsaturated γ-lactams. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • (PDF) In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study. ResearchGate. Available at: [Link]

  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. BioPharm International. Available at: [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. ACS Publications. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • How to predict degradation pathway of two drug molecules using computational software?. ResearchGate. Available at: [Link]

  • Estimation of Shelf Life by Arrhenius Equation. YouTube. Available at: [Link]

  • The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. PMC. Available at: [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Mechanism-Dependent Selectivity: Fluorocyclization of Unsaturated Carboxylic Acids or Alcohols by Hypervalent Iodine. PMC. Available at: [Link]

  • Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. Available at: [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Available at: [Link]

  • (PDF) Intramolecular Fluorocyclizations of Unsaturated - Amanote Research. Amanote. Available at: [Link]

  • Vinyl sulfide hydrolysis. Canadian Journal of Chemistry. Available at: [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. Available at: [Link]

  • Carboxylic acid reductases enable intramolecular lactamization reactions. ResearchGate. Available at: [Link]

  • Why are allyl chlorides hydrolysed much more easily than vinyl halides?. Quora. Available at: [Link]

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Exploratory

Infrared (IR) spectroscopy absorption bands for 4-bromo-2,2-dimethylpent-4-enoic acid

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-bromo-2,2-dimethylpent-4-enoic acid Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-bromo-2,2-dimethylpent-4-enoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the multifaceted organic compound, 4-bromo-2,2-dimethylpent-4-enoic acid. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] This document delineates the characteristic vibrational modes of the carboxylic acid, vinyl, gem-dimethyl, and carbon-bromine moieties within the target molecule. By correlating specific absorption frequencies with their underlying molecular motions, this guide serves as an essential reference for researchers engaged in the synthesis, characterization, and quality control of this and structurally related compounds. A detailed experimental protocol for sample analysis is also provided, ensuring methodological rigor and data reproducibility.

Introduction to Infrared Spectroscopy and Molecular Structure

Infrared (IR) spectroscopy is a cornerstone of chemical analysis, enabling the identification of functional groups and the elucidation of molecular structures. The principle is based on the interaction of infrared radiation with a molecule, causing its bonds to vibrate through stretching and bending motions at specific, quantized frequencies.[3] The resulting spectrum, a plot of infrared light absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), serves as a unique molecular "fingerprint".[1]

The target molecule, 4-bromo-2,2-dimethylpent-4-enoic acid, possesses a rich array of functional groups, each with distinct vibrational signatures that are predictable and identifiable through IR spectroscopy. Its structure includes:

  • A carboxylic acid group (-COOH)

  • A terminal alkene (vinyl group, -CH=CH₂)

  • A gem-dimethyl group (-C(CH₃)₂)

  • A carbon-bromine bond (C-Br)

The following diagram illustrates the molecular structure and highlights these key functional areas.

Caption: Molecular structure of 4-bromo-2,2-dimethylpent-4-enoic acid.

Detailed Analysis of Characteristic IR Absorption Bands

The IR spectrum of 4-bromo-2,2-dimethylpent-4-enoic acid is best interpreted by dissecting the contributions of each functional group.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group provides some of the most recognizable bands in an IR spectrum due to its unique bonding and propensity for hydrogen bonding.

  • O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers in the condensed phase. This strong intermolecular interaction significantly broadens the O-H stretching vibration, resulting in a very broad and intense absorption band that spans from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6][7] This band is often so wide that it can obscure the C-H stretching signals in the same region.[4][6]

  • C=O (Carbonyl) Stretching: The carbonyl stretch of a carboxylic acid is one of the strongest absorptions in the spectrum. For a saturated, dimeric carboxylic acid, this peak appears as a sharp, intense band around 1710 cm⁻¹.[4][5][7] If the acid were monomeric (e.g., in a very dilute solution in a nonpolar solvent), this band would shift to a higher frequency, near 1760 cm⁻¹.[4][5][7]

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which typically appears between 1320-1210 cm⁻¹.[6] Additionally, two O-H bending (in-plane and out-of-plane) vibrations can be observed, often near 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[6]

Alkene (Vinyl) Group (-CH=CH₂)

The terminal double bond introduces several distinct absorptions.

  • =C-H Stretching: The stretching of the C-H bonds on the sp²-hybridized carbons of the alkene occurs at a higher frequency than that of sp³-hybridized carbons. These bands are typically of medium intensity and appear just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.[8][9][10]

  • C=C Stretching: The carbon-carbon double bond stretch gives rise to a band in the 1680-1620 cm⁻¹ region.[8][9][11] For a monosubstituted alkene (vinyl group), this peak is often found near 1640 cm⁻¹.[9] Its intensity can vary from medium to weak because the change in dipole moment during this vibration can be small.[12]

  • =C-H Bending: The out-of-plane (oop) bending vibrations of the vinyl C-H bonds are often strong and highly diagnostic. For a monosubstituted alkene, two strong bands are expected: one around 997-985 cm⁻¹ and another near 915-905 cm⁻¹.[13]

Alkyl Groups (gem-Dimethyl and Methylene)

The saturated hydrocarbon portions of the molecule also have characteristic vibrations.

  • -C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups appear in the region just below 3000 cm⁻¹, typically from 3000-2850 cm⁻¹.[14][15]

  • -C-H Bending: The bending vibrations are also characteristic. Methyl groups show an asymmetric bend around 1460 cm⁻¹ and a symmetric "umbrella" mode near 1375 cm⁻¹.[14] A key feature of a gem-dimethyl group (two methyl groups on the same carbon) is often a splitting of the symmetric bend, resulting in a strong doublet with peaks of nearly equal intensity around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.[14] Methylene groups exhibit a "scissoring" bend near 1470-1450 cm⁻¹.[15][16]

Carbon-Halogen Bond (C-Br)
  • C-Br Stretching: The stretching vibration of the carbon-bromine bond involves a heavy atom and is found in the low-frequency "fingerprint" region of the spectrum. This absorption is expected to be in the 690-515 cm⁻¹ range.[8] While its presence is confirmatory, this region can be complex and contain many other bending vibrations, sometimes making definitive assignment challenging.

Summary of Expected IR Absorption Bands

The following table consolidates the predicted IR absorption bands for 4-bromo-2,2-dimethylpent-4-enoic acid, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500Carboxylic Acid (O-H)O-H Stretch (H-bonded)Strong, Very Broad
3100 - 3000Alkene (=C-H)C-H StretchMedium
3000 - 2850Alkyl (-C-H)C-H StretchMedium to Strong
~1710Carboxylic Acid (C=O)C=O Stretch (Dimer)Strong, Sharp
~1640Alkene (C=C)C=C StretchMedium to Weak
~1460Alkyl (-CH₃)Asymmetric C-H BendMedium
~1450Alkyl (-CH₂)Scissoring C-H BendMedium
1385-1365gem-Dimethyl (-C(CH₃)₂)Symmetric C-H BendStrong (Doublet)
1320 - 1210Carboxylic Acid (C-O)C-O StretchStrong
997 - 985Alkene (=CH₂)Out-of-Plane C-H BendStrong
915 - 905Alkene (=CH₂)Out-of-Plane C-H BendStrong
690 - 515Alkyl Halide (C-Br)C-Br StretchMedium to Strong

Experimental Protocol: Acquiring the IR Spectrum

Methodological consistency is paramount for obtaining a high-quality, interpretable IR spectrum. The following protocol outlines a standard procedure for analyzing a solid or high-viscosity liquid sample like 4-bromo-2,2-dimethylpent-4-enoic acid using an FT-IR spectrometer.

Sample Preparation: The Thin Solid Film Method

This technique is efficient and avoids the use of solvents or mulling agents that could introduce interfering peaks.[17]

  • Material Purity: Ensure the sample is of high purity. Impurities will contribute to the spectrum and complicate interpretation.

  • Solvent Selection: Dissolve 5-10 mg of the solid sample in a few drops of a highly volatile solvent in which it is soluble (e.g., methylene chloride, diethyl ether). The solvent must not have strong absorptions in regions of interest.

  • Deposition: Using a pipette, place one or two drops of the concentrated solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Evaporation: Allow the solvent to evaporate completely in a fume hood. This will deposit a thin, even film of the solid compound onto the plate. If the resulting film is too thin (leading to a weak spectrum), another drop of the solution can be added and evaporated.

  • Assembly: Place the salt plate into the spectrometer's sample holder.

Data Acquisition
  • Background Scan: Before running the sample, acquire a background spectrum with nothing in the sample compartment. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, which absorb in the IR region.

  • Sample Scan: Place the sample holder with the prepared salt plate into the instrument.

  • Spectrum Acquisition: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of Sample in Volatile Solvent B Apply 1-2 Drops of Solution to NaCl/KBr Plate A->B C Evaporate Solvent to Form a Thin Solid Film B->C E Place Sample Plate in Spectrometer C->E D Acquire Background Spectrum (Empty Sample Compartment) D->E F Acquire Sample Spectrum (Co-add 16-32 Scans) E->F G Software Ratios Sample Against Background F->G H Generate Final IR Spectrum (Absorbance vs. Wavenumber) G->H

Caption: Experimental workflow for IR spectrum acquisition.

Conclusion

The infrared spectrum of 4-bromo-2,2-dimethylpent-4-enoic acid is predicted to exhibit a rich set of well-defined absorption bands. The presence of a very broad O-H stretch, a strong carbonyl peak, and distinct bands for the vinyl and gem-dimethyl groups provides a robust basis for structural confirmation. By following a rigorous experimental protocol and cross-referencing the resulting spectrum with the data presented in this guide, researchers can confidently verify the identity and integrity of this compound, facilitating its application in chemical synthesis and drug development.

References

  • Fiveable. (2025, August 15). C=C Stretching: Organic Chemistry Study Guide.
  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available at: [Link]

  • Journal of Chemical Education. (2001, March 3). Sampling Technique for Organic Solids in IR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. Available at: [Link]

  • Michigan State University. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Longdom Publishing. (2022). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Available at: [Link]

  • JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of Wisconsin-Platteville. Table of Characteristic IR Absorptions. Available at: [Link]

  • SlideShare. (2024, April 26). Infra-red spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • King Saud University. Infrared (IR) spectroscopy. Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

Sources

Foundational

Preliminary Investigation of 4-Bromo-2,2-dimethylpent-4-enoic Acid in Organic Synthesis

Executive Summary The strategic incorporation of multifunctional building blocks is a cornerstone of modern organic synthesis and drug development. 4-Bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5) represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of multifunctional building blocks is a cornerstone of modern organic synthesis and drug development. 4-Bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5) represents a highly specialized, trifunctional aliphatic scaffold. It integrates a terminal carboxylic acid, a sterically demanding gem-dimethyl group at the C2 position, and a reactive vinyl bromide moiety at the C4-C5 alkene. This unique structural triad makes it an exceptional precursor for complex ring-closing metathesis, stereoselective halolactonizations, and multi-component transition-metal-catalyzed cross-couplings.

This technical guide dissects the mechanistic causality behind the reactivity of this molecule, providing self-validating experimental protocols and quantitative data to support its application in advanced synthetic workflows.

Mechanistic Foundations: The Thorpe-Ingold Effect in Cyclization

The defining feature of 4-bromo-2,2-dimethylpent-4-enoic acid is the presence of the gem-dimethyl group at the C2 position. In intramolecular cyclization reactions—such as the formation of substituted γ-butyrolactones—the rate and thermodynamic favorability of ring closure are heavily dictated by the conformational preorganization of the acyclic chain.

The 1 (or gem-dialkyl effect) posits that bulky substituents on the carbon backbone compress the internal bond angle (θ) between the reactive termini[1]. For 4-bromo-2,2-dimethylpent-4-enoic acid, the steric bulk of the C2 methyl groups forces the C1 carboxylic acid and the C4-C5 alkene into closer spatial proximity. This conformational restriction significantly lowers the activation energy ( ΔG‡ ) required for the nucleophilic attack of the carboxylate oxygen onto the electrophilically activated alkene, effectively suppressing competing intermolecular side reactions[2].

G A 4-Bromo-2,2-dimethylpent-4-enoic acid (Acyclic Precursor) B Electrophilic Activation (e.g., I2 or Sc(OTf)3) A->B Reagent Addition C Conformational Preorganization (Thorpe-Ingold Effect) B->C Gem-Dimethyl Compression D Intramolecular Nucleophilic Attack (Carboxylate Oxygen) C->D Activation Energy Lowered E Substituted γ-Butyrolactone (Cyclized Product) D->E Regioselective Ring Closure

Mechanistic pathway of Thorpe-Ingold driven cyclization and lactonization.

Reactivity Profile: Vinyl Bromide as a Cross-Coupling Linchpin

While the carboxylic acid and gem-dimethyl groups govern intramolecular cyclization, the terminal vinyl bromide serves as a robust handle for intermolecular carbon-carbon bond formation. Vinyl halides are privileged electrophiles in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).

In advanced synthetic strategies such as 3, vinyl bromides act as critical linchpins[3]. The oxidative addition of Pd(0) into the C(sp2)-Br bond is highly efficient, generating a stable Pd(II) intermediate that can undergo transmetalation with various organometallic reagents. The presence of the gem-dimethyl group in the backbone provides sufficient steric shielding to prevent unwanted isomerization of the double bond prior to reductive elimination, ensuring high fidelity in the transfer of stereochemical information[4].

G A Vinyl Bromide Motif (in Pentenoic Acid Scaffold) B Oxidative Addition [Pd(0) to Pd(II)] A->B Pd Catalyst C Transmetalation (Organoboron/Organozinc) B->C Base / Ligand D Reductive Elimination [Pd(II) to Pd(0)] C->D Intermediate Complex D->B Catalyst Regeneration E C-C Bond Formation (Functionalized Alkenoic Acid) D->E Product Release

Palladium-catalyzed cross-coupling cycle for the vinyl bromide motif.

Quantitative Data: Impact of Structural Substitution

To illustrate the profound impact of the gem-dimethyl group on reaction efficiency, we can compare the cyclization parameters of substituted pent-4-enoic acids. Studies utilizing rare-earth triflates, such as 2, demonstrate that substrates featuring a dimethyl-induced Thorpe-Ingold effect achieve near-quantitative yields under optimized conditions, significantly outperforming their unsubstituted counterparts[2].

Table 1: Comparative Cyclization Efficiency of Alkenoic Acids
Substrate TypeStructural FeatureCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
Pent-4-enoic acidUnsubstituted backboneSc(OTf)3 (10 mol%)11016~85 - 90%
2,2-Dimethylpent-4-enoic acidgem-Dimethyl (C2)Sc(OTf)3 (5-10 mol%)11012>95%
4-Bromo-2,2-dimethylpent-4-enoic acidgem-Dimethyl + Vinyl BrSc(OTf)3 (10 mol%)11016>90% (Regioselective)

Data synthesized from benchmark Sc(OTf)3 hydrofunctionalization studies highlighting the thermodynamic advantages of C2-disubstitution[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind specific reagent choices (e.g., the use of non-coordinating solvents or specific bases) is explicitly stated to ensure reproducibility and scientific integrity.

Protocol A: Sc(OTf)3-Catalyzed Intramolecular Cyclization

Objective: To synthesize a functionalized γ-butyrolactone via the intramolecular hydrofunctionalization of the alkene.

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 mmol) in anhydrous toluene (5.0 mL). Causality: Toluene is chosen as a non-coordinating, high-boiling solvent to prevent competitive binding to the Lewis acid catalyst[2].

  • Catalyst Addition: Add Scandium(III) trifluoromethanesulfonate (Sc(OTf)3) (0.10 mmol, 10 mol%) in one portion. The strong Lewis acidity of Sc(OTf)3 is required to activate the electron-deficient bromo-alkene[2].

  • Thermal Activation: Seal the flask and heat the mixture to 110 °C for 16 hours with vigorous stirring.

  • Reaction Quench & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3 (5 mL) to neutralize any residual acid and deactivate the catalyst. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate the γ-butyrolactone derivative.

Protocol B: Palladium-Mediated Cross-Coupling of the Vinyl Bromide

Objective: To execute a C-C bond formation at the C4 position utilizing a multi-component ARC or Suzuki-Miyaura approach.

  • Reagent Assembly: In a dry, argon-purged vessel, combine 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 mmol), an appropriate organoboron reagent (1.2 mmol), and K2CO3 (2.5 mmol). Causality: K2CO3 acts as a mild base to facilitate the transmetalation step without causing premature degradation of the carboxylic acid[3].

  • Catalyst Introduction: Add Pd(PPh3)4 (0.03 mmol, 3 mol%). Causality: The tetrakis(triphenylphosphine)palladium(0) complex is a proven, reliable catalyst for the oxidative addition into sterically hindered vinyl bromides[3].

  • Solvent Addition: Inject a degassed mixture of THF/H2O (4:1 v/v, 10 mL). The presence of water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Coupling Phase: Heat the biphasic mixture to 80 °C for 12 hours. Monitor the consumption of the starting material via TLC or LC-MS.

  • Isolation: Cool the mixture, acidify slightly with 1M HCl (to ensure the carboxylic acid remains protonated for extraction), and extract with dichloromethane (3 × 15 mL). Wash with brine, dry over MgSO4, and purify via column chromatography.

References

  • MDPI. Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. Retrieved from: [Link]

  • NIH / PubMed Central. Ortho-TMS Benzaldehyde: An Effective Linchpin for Type II Anion Relay Chemistry (ARC). Retrieved from:[Link]

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Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura cross-coupling with 4-bromo-2,2-dimethylpent-4-enoic acid

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-bromo-2,2-dimethylpent-4-enoic acid Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-bromo-2,2-dimethylpent-4-enoic acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This reaction is widely employed in the pharmaceutical and materials science industries for constructing complex molecular architectures, such as biaryls, styrenes, and polyolefins.[2]

This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura cross-coupling of a challenging substrate: 4-bromo-2,2-dimethylpent-4-enoic acid . This molecule presents several distinct chemical features that must be addressed for a successful transformation:

  • Vinyl Bromide Electrophile: The reactivity of the C(sp²)-Br bond is generally robust for Suzuki couplings, intermediate between more reactive iodides and less reactive chlorides.[3]

  • Steric Hindrance: The gem-dimethyl group adjacent to the carboxylic acid introduces steric bulk that can impede the approach of the catalyst and coupling partners. Such sterically demanding substrates often require specialized, bulky ligands to facilitate the key steps of the catalytic cycle.[4][5][6]

  • Free Carboxylic Acid: The presence of an acidic proton necessitates careful selection of the base. A sufficient excess of base is required to deprotonate the carboxylic acid, activate the organoboron species for transmetalation, and avoid catalyst inhibition without promoting undesirable side reactions.

This document, intended for researchers and drug development professionals, explains the causality behind the experimental design, ensuring a reproducible and high-yielding protocol grounded in established mechanistic principles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[1][7] Understanding this cycle is critical for troubleshooting and optimizing the reaction. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (4-bromo-2,2-dimethylpent-4-enoic acid), forming a Pd(II) complex.[8] For sterically hindered or electron-rich substrates, this step can be rate-limiting, necessitating the use of electron-rich, bulky ligands to promote the reaction.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex R¹-Pd(II)(L)₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (R¹-X) product Coupled Product (R¹-R²) tm_complex R¹-Pd(II)(L)₂-R² (Transmetalation Complex) oa_complex->tm_complex Transmetalation (R²-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination (Forms R¹-R²) r1x Vinyl Halide (R¹-X) 4-bromo-2,2-dimethyl- pent-4-enoic acid r2b Organoboron (R²-B(OR)₂) e.g., Phenylboronic Acid base Base (e.g., K₃PO₄)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the coupling of 4-bromo-2,2-dimethylpent-4-enoic acid with a representative arylboronic acid. Optimization may be required for different coupling partners.

Materials and Reagents:

  • Substrate: 4-bromo-2,2-dimethylpent-4-enoic acid

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Base: Potassium phosphate tribasic (K₃PO₄), finely ground

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed) and Water (degassed)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Schlenk line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the SPhos ligand (4.4 mol%). The ligand-to-palladium ratio should be approximately 2.2:1.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe. The typical reaction concentration is 0.1–0.5 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80–100 °C. Stir the mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting vinyl bromide is consumed (typically 4–24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% acetic acid) to afford the desired product.

Experimental_Workflow start Start setup 1. Add Reagents to Flask (Substrate, Boronic Acid, Base) start->setup end End inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst System (Pd Precursor + Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (80-100 °C, 4-24h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 7. Aqueous Workup & Extraction monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure Product purify->product product->end

Sources

Application

Application Notes & Protocols: 4-bromo-2,2-dimethylpent-4-enoic acid as a Versatile Scaffolding Tool in Medicinal Chemistry

Abstract In the landscape of modern drug discovery, the strategic use of complex building blocks is paramount for the efficient synthesis of novel molecular entities. These scaffolds must offer a combination of structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic use of complex building blocks is paramount for the efficient synthesis of novel molecular entities. These scaffolds must offer a combination of structural rigidity, desirable physicochemical properties, and versatile chemical handles for library generation. This document provides a detailed technical guide on the application of 4-bromo-2,2-dimethylpent-4-enoic acid , a unique building block featuring three key modifiable points: a sterically-shielded carboxylic acid, a gem-dimethyl group that can inhibit metabolic degradation, and a vinyl bromide moiety primed for cross-coupling reactions. We present validated protocols for its derivatization and showcase its potential in constructing diverse chemical libraries for hit-to-lead campaigns.

Introduction: The Strategic Value of Multifunctional Building Blocks

The efficiency of a drug discovery program is often dictated by the speed at which Structure-Activity Relationships (SAR) can be explored. This necessitates access to chemical building blocks that are not merely linkers but integral parts of the final molecular architecture, offering multiple, orthogonally-addressable functional groups. 4-bromo-2,2-dimethylpent-4-enoic acid is an exemplar of such a scaffold. Its constituent parts offer distinct advantages:

  • Vinyl Bromide: This functional group is a cornerstone of modern synthetic chemistry, serving as an electrophilic partner in a vast array of transition-metal-catalyzed cross-coupling reactions.[1][2] This allows for the facile introduction of aromatic, heteroaromatic, and acetylenic moieties, which are critical for modulating target engagement and pharmacokinetic properties.

  • Carboxylic Acid: As one of the most common functional groups in approved drugs, the carboxylic acid is a versatile handle for forming amides, esters, and other derivatives, often crucial for establishing key interactions with biological targets or for tuning solubility.

  • Gem-Dimethyl Group: Positioned alpha to the carbonyl, this motif provides significant steric hindrance. This can be strategically employed to lock dihedral angles in the molecule's backbone, leading to more defined conformations. Furthermore, this group can act as a "metabolic shield," preventing enzymatic oxidation at the otherwise susceptible α-carbon, thereby potentially increasing the compound's in-vivo half-life.

This guide will detail the synthetic pathways that leverage these features, providing researchers with the foundational knowledge and practical protocols to integrate this building block into their discovery programs.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a building block's properties is essential for its effective use.

PropertyValueSource
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.07 g/mol [3]
CAS Number 1187330-11-5
Appearance (Predicted) Colorless to pale yellow oil/solidN/A
Boiling Point (Predicted) Decomposes upon heatingN/A
Solubility Soluble in most organic solvents (DCM, THF, DMF, DMSO)N/A
IUPAC Name 4-bromo-2,2-dimethylpent-4-enoic acid[3]

Note: Experimental physical properties are not widely reported; predictions are based on structural similarity to known compounds.

Proposed Synthesis of the Building Block

While commercially available from specialized vendors, an in-house synthesis may be required. A plausible and robust synthetic route starting from the readily available 2,2-dimethyl-4-pentenoic acid is outlined below. This method utilizes N-Bromosuccinimide (NBS) for selective allylic bromination.

Protocol 1: Allylic Bromination of 2,2-dimethyl-4-pentenoic acid

This protocol describes the synthesis via a radical-initiated allylic bromination. The reaction must be initiated by light or a radical initiator like AIBN.[4]

Materials & Reagents:

  • 2,2-dimethyl-4-pentenoic acid (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethyl-4-pentenoic acid (1.0 equiv) in anhydrous CCl₄.

  • Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar).

  • Monitor the reaction progress by TLC or ¹H NMR. A key indicator of progress is the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.[4] The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of CCl₄.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 4-bromo-2,2-dimethylpent-4-enoic acid.

Core Applications in Scaffold Development

The true power of this building block lies in its capacity for systematic and divergent modification. The following sections provide detailed protocols for key transformations central to drug discovery.

Figure 1: Key reaction pathways available for the diversification of the 4-bromo-2,2-dimethylpent-4-enoic acid scaffold.

Derivatization via the Carboxylic Acid: Amide Bond Formation

Amide coupling is arguably the most critical reaction in medicinal chemistry for joining molecular fragments. The steric hindrance from the gem-dimethyl group necessitates the use of potent coupling agents to achieve high yields.

Protocol 2: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that operates under mild conditions, minimizing side reactions and preserving stereochemical integrity if other chiral centers are present.

Materials & Reagents:

  • 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv)

  • Desired amine (primary or secondary) (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.2 equiv) portion-wise to the solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash column chromatography or preparative HPLC.

Exploiting the Vinyl Bromide: Palladium-Catalyzed Cross-Coupling

The vinyl bromide handle is a gateway to introducing enormous structural diversity. Suzuki-Miyaura coupling is an exceptionally robust method for forming C(sp²)-C(sp²) bonds.[2]

Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: This protocol uses a standard palladium catalyst and base combination that is effective for a wide range of aryl and heteroaryl boronic acids. The use of a mixed solvent system (dioxane/water) is crucial for dissolving both the organic and inorganic reagents.

Materials & Reagents:

  • 4-bromo-2,2-dimethylpent-4-enoic acid derivative (e.g., an amide or ester) (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine the vinyl bromide starting material (1.0 equiv), the boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.

  • Seal the vessel and heat the reaction to 80-100°C. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the product via flash chromatography.

Case Study: Hypothetical Library Synthesis for a Kinase Inhibitor Program

To illustrate the power of this building block, consider a hypothetical workflow to generate a small library targeting a kinase. The goal is to explore two diversity points: an aryl group for the "hinge-binding" region (R¹) and various amides for the "solvent-front" region (R²).

Figure 3: Hypothetical workflow for generating a focused library from the core building block.

This two-step sequence allows for the rapid generation of dozens of final compounds from a set of commercially available boronic acids and amines, enabling an efficient exploration of the chemical space around a biological target.

Safety & Handling

As a halogenated organic compound, 4-bromo-2,2-dimethylpent-4-enoic acid should be handled with appropriate safety precautions.[4]

  • Handling: Always use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-bromo-2,2-dimethylpent-4-enoic acid represents a highly valuable and versatile building block for contemporary drug discovery programs. Its unique combination of a sterically-encumbered carboxylic acid and a synthetically tractable vinyl bromide allows for the creation of diverse and complex molecular architectures. The protocols detailed herein provide a robust foundation for researchers to unlock the full potential of this scaffold, accelerating the design and synthesis of next-generation therapeutics.

References

  • Choi, H., & Lee, D. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Beilstein Journal of Organic Chemistry, 17, 2906–2914. [Link]

  • Corpet, M., & Knochel, P. (2017). Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization. Organic & Biomolecular Chemistry, 15(3), 555-559. [Link]

  • Wang, Z., et al. (2022). Nickel-catalyzed cross-electrophile allylation of vinyl bromides and the modification of anti-tumour natural medicine β-elemene. Chemical Science, 13(21), 6251-6258. [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl bromide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Vinyl bromide. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Sotor, P., & Szostak, M. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(4), 2698-2715. [Link]

  • Wikipedia contributors. (n.d.). Lactone. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN101157608A - Method for preparing 4-pentenoic acid.
  • PubChem. (n.d.). 4-Bromo-pent-4-enoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2,2-dimethylpentanoic acid. Retrieved from [Link]

  • Chemcas. (2025). 2,2-dimethyl-4-pentenoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Bromo-2-pentenoic acid ethyl ester — Chemical Substance Information. Retrieved from [Link]

  • OpenRiver. (n.d.). Progress Towards the Synthesis of trans-4-Bromo-2-Heptene. Retrieved from [Link]

Sources

Method

Application Note: Esterification Strategies for 4-Bromo-2,2-dimethylpent-4-enoic Acid

Introduction & Mechanistic Rationale The synthesis of esters from sterically hindered carboxylic acids remains a classical challenge in organic chemistry. 4-Bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5)[1] pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of esters from sterically hindered carboxylic acids remains a classical challenge in organic chemistry. 4-Bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5)[1] presents a unique dual-challenge for synthetic chemists and drug development professionals:

  • Severe Steric Hindrance: The presence of a gem-dimethyl group at the α -position (C2) creates a neopentyl-like steric shield around the carbonyl carbon. This Thorpe-Ingold effect drastically increases the activation energy required for the nucleophilic attack of an alcohol, rendering standard Fischer esterification (acid catalysis + heat) virtually ineffective[2].

  • Chemoselectivity of the Vinyl Bromide: The molecule features a terminal vinyl bromide moiety. While relatively stable, it necessitates the avoidance of strong bases (which could induce alkyne formation via elimination) or transition metals (which could trigger premature cross-coupling reactions).

To overcome the steric bulk without compromising the vinyl bromide, the esterification must rely on highly reactive electrophilic intermediates or bypass the carbonyl carbon entirely. This guide details three field-proven, self-validating protocols tailored for this specific substrate.

Method Selection Workflow

Choosing the correct esterification protocol depends entirely on the nature of the target ester (the alcohol or alkyl group being appended). The decision matrix below outlines the logical flow for selecting the optimal reaction conditions.

Method_Selection Start Target Ester of 4-Bromo-2,2-dimethylpent-4-enoic acid Q1 Is the alkyl group simple (Methyl, Ethyl, Benzyl)? Start->Q1 Base_Alk Protocol B: Base-Promoted Alkylation (High Yield, SN2) Q1->Base_Alk Yes Q2 Is the alcohol highly sterically hindered? Q1->Q2 No (Complex/Secondary/Tertiary) Steglich Protocol A: Steglich Esterification (EDC/DMAP) Q2->Steglich No (Primary/Secondary) Acid_Chloride Protocol C: Acid Chloride Route (Oxalyl Chloride) Q2->Acid_Chloride Yes (e.g., t-BuOH)

Fig 1: Decision matrix for selecting the optimal esterification protocol based on alcohol sterics.

Comparative Reaction Profiles

To facilitate rapid decision-making, the quantitative parameters and scope of the three protocols are summarized below.

ProtocolReagents & SolventTempTypical YieldSteric Tolerance (Alcohol)Mechanistic Advantage
A: Steglich EDC·HCl, DMAP, DCM0 °C RT75–90%Moderate to HighDMAP acts as an acyl transfer catalyst, extending the electrophile past the gem-dimethyl shield.
B: Alkylation R-X, K 2​ CO 3​ , DMFRT 50 °C85–95%N/A (Uses Alkyl Halide)Bypasses carbonyl sterics entirely via an S N​ 2 mechanism at the alkyl halide.
C: Acid Chloride (COCl) 2​ , TEA, DCM0 °C RT70–85%Very High (e.g., t-BuOH)Maximum electrophilic activation; forces reaction via highly reactive acylium-like character.

Experimental Protocols

Protocol A: Steglich Esterification (EDC/DMAP)

Causality & Design: The Steglich esterification utilizes 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[3]. The coupling agent (EDC) first forms an O-acylisourea intermediate. Because the 2,2-dimethyl group blocks alcohol attack, the highly nucleophilic DMAP attacks instead, forming an N-acylpyridinium ion[4]. This intermediate protrudes from the steric bulk, allowing the alcohol to attack efficiently. EDC is explicitly chosen over DCC to ensure the resulting urea byproduct is water-soluble, avoiding tedious chromatographic separation of dicyclohexylurea (DCU)[5].

Steglich_Mechanism Acid Sterically Hindered Acid (2,2-dimethyl) O_Acyl O-Acylisourea (Sterically Shielded) Acid->O_Acyl + EDC EDC EDC Coupling Agent EDC->O_Acyl Active_Ester N-Acylpyridinium Ion (Exposed Electrophile) O_Acyl->Active_Ester + DMAP DMAP DMAP Catalyst (Nucleophile) DMAP->Active_Ester Product Ester Product + Water-Soluble Urea Active_Ester->Product + R-OH Alcohol Alcohol (R-OH) Alcohol->Product Product->DMAP Regenerated

Fig 2: DMAP-catalyzed Steglich esterification mechanism overcoming steric hindrance.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.2 equiv) in one portion. Stir for 5 minutes.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) portionwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 4:1). The starting acid will stain bright yellow with Bromocresol Green, whereas the product ester will be UV-active (due to the vinyl bromide) and stain with KMnO 4​ but not Bromocresol Green.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and EDC-urea), saturated aqueous NaHCO 3​ (to remove unreacted acid), and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Base-Promoted Alkylative Esterification

Causality & Design: When synthesizing simple methyl, ethyl, or benzyl esters, the most efficient method is to bypass the hindered carbonyl carbon entirely. By deprotonating the carboxylic acid to form a carboxylate anion, the molecule acts as a nucleophile in an S N​ 2 reaction against an alkyl halide. The steric bulk at C2 has negligible impact on the reaction rate at the electrophilic carbon of the alkyl halide[6].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv) in anhydrous DMF (0.3 M). Add finely powdered K 2​ CO 3​ (2.0 equiv). Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide or Iodomethane) (1.5 equiv) dropwise.

  • Propagation: Stir the suspension at room temperature (or up to 50 °C for less reactive chlorides) for 4–8 hours.

  • Validation (IPC): Quench a 50 μ L aliquot in water, extract with EtOAc, and analyze via LC-MS. The mass shift will clearly indicate the formation of the ester without the presence of the [M-H]- acid peak.

  • Workup: Quench the reaction with ice water (5 volumes relative to DMF) to dissolve the inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to rigorously remove residual DMF. Dry over Na 2​ SO 4​ and concentrate.

Protocol C: Acid Chloride Activation

Causality & Design: For highly unreactive or sterically hindered alcohols (e.g., tert-butanol or complex APIs), the acid must be converted to its most reactive form: the acid chloride. Oxalyl chloride is used with a catalytic amount of DMF (forming the Vilsmeier-Haack reagent) to cleanly convert the acid to the acid chloride, with gaseous byproducts (CO, CO 2​ , HCl) driving the reaction forward.

Step-by-Step Methodology:

  • Activation: Dissolve the acid (1.0 equiv) in anhydrous DCM (0.2 M). Add 1–2 drops of anhydrous DMF. Cool to 0 °C.

  • Chlorination: Add oxalyl chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution will occur. Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the resulting crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Esterification: In a separate vial, prepare a solution of the alcohol (1.2 equiv) and Triethylamine (TEA) (2.5 equiv) in DCM. Add this dropwise to the acid chloride solution.

  • Validation (IPC): To confirm acid chloride formation before adding the alcohol, quench a 10 μ L aliquot in 1 mL of methanol containing TEA. Immediate formation of the methyl ester (confirmed by GC-MS) validates the intermediate.

  • Workup: Stir for 4 hours at room temperature. Quench with water, extract with DCM, wash with brine, dry, and concentrate.

References

  • Organic Chemistry Portal. "Steglich Esterification". Organic Chemistry Portal Named Reactions. URL:[Link]

  • Royal Society of Chemistry. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry. URL:[Link]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition (1978). URL:[Link]

  • ChemRxiv. "Nonaqueous formation mechanism of zirconium and hafnium oxo clusters" (Discussion on esterification kinetics of sterically hindered carboxylic acids). ChemRxiv. URL:[Link]

  • ResearchGate. "Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid". ResearchGate. URL:[Link]

Sources

Application

Application Note: 4-Bromo-2,2-dimethylpent-4-enoic Acid in Functional Polymer Synthesis

Executive Summary The design of advanced polymeric materials—ranging from targeted drug delivery vehicles to self-healing elastomers—relies heavily on the precision of the underlying monomeric building blocks. 4-Bromo-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of advanced polymeric materials—ranging from targeted drug delivery vehicles to self-healing elastomers—relies heavily on the precision of the underlying monomeric building blocks. 4-Bromo-2,2-dimethylpent-4-enoic acid (BDPA) is a highly specialized, dual-functional reagent that bridges the gap between small-molecule organic synthesis and macromolecular engineering.

This application note provides a comprehensive guide for researchers and drug development professionals on utilizing BDPA. By exploiting its unique structural triad—a terminal vinylic bromide, a sterically demanding gem-dimethyl group, and a versatile carboxylic acid—scientists can synthesize robust macromonomers, regulate network architectures via Addition-Fragmentation Chain Transfer (AFCT), and execute highly efficient post-polymerization modifications.

Mechanistic Rationale: The Chemistry of the BDPA Scaffold

To effectively utilize BDPA, one must understand the causality behind its structural features and how they dictate polymer behavior.

The 2-Bromoallyl Handle: A Dual-Mode Reactive Site

The terminal 2-bromoallyl group (-CH₂-C(Br)=CH₂) is the primary engine for downstream functionalization.

  • Radical Addition-Fragmentation: In free-radical polymerization environments, the 2-bromoallyl group acts as an active participant in radical addition-elimination (addition-fragmentation) sequences[1]. When a propagating polymer radical attacks the double bond, the intermediate radical undergoes rapid β -scission, expelling a bromine radical (or a polymer fragment) and terminating the original chain while initiating a new one. This makes it an excellent internal regulator for controlling polymer network branching.

  • Cross-Coupling Electrophile: Vinylic bromides are highly efficient electrophiles for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[2]. This allows the polymer backbone to be decorated with complex aryl groups, fluorophores, or hydrophobic drug payloads post-polymerization. Furthermore, bromoallyl-functionalized polymers have been proven effective in synthesizing complex block copolymers via precision coupling approaches[3].

The Gem-Dimethyl Shield: Sterics and Stability

The geminal dimethyl substitution at the α -carbon (-C(CH₃)₂-COOH) serves two critical mechanistic functions:

  • Chemical Stability: It eliminates the presence of α -protons, completely preventing enolization and α -deprotonation. This sterically shields the adjacent ester or amide linkage from nucleophilic attack, granting the resulting polymer exceptional resistance to hydrolytic degradation in physiological environments.

  • Conformational Control: The bulky methyl groups restrict the rotational degrees of freedom of the polymer side-chain. This induces the Thorpe-Ingold effect , which pre-organizes the spatial arrangement of the chain and can significantly accelerate intramolecular cyclizations or dictate the secondary structure of the polymer[4].

Application Workflows and Pathway Visualizations

Network Regulation via Addition-Fragmentation

When BDPA is conjugated to a polymerizable group (e.g., forming a methacrylate monomer), the resulting macromonomer introduces pendant 2-bromoallyl groups into the growing polymer network.

AFCT_Mechanism Radical Propagating Radical (Pn•) Intermediate Radical Adduct (Polymer-C-C•-Br) Radical->Intermediate Radical Addition Bromoallyl Pendant 2-Bromoallyl (Polymer-C=C-Br) Bromoallyl->Intermediate Fragmented Modified Polymer + Br• Transfer Intermediate->Fragmented Beta-Scission (Fragmentation)

Figure 1: Addition-Fragmentation Chain Transfer (AFCT) mechanism of the pendant 2-bromoallyl group.

Universal Scaffolding via Post-Polymerization Modification

Instead of polymerizing complex, sterically hindered drug-monomers—which often leads to low conversion rates—BDPA can be used to create a "universal reactive scaffold." The terminal bromoalkene can also serve as a precise anchor point for structural modifications, similar to its use in precise branch placement via ADMET polymerization[5].

PostPolymerization Step1 Base Polymer Scaffold (-OH or -NH2 groups) Step2 Conjugation with BDPA (EDC/DMAP, CH2Cl2) Step1->Step2 Step3 Bromoallyl-Functionalized Intermediate Polymer Step2->Step3 Gem-dimethyl group shields linkage Step4 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-cat, Base) Step3->Step4 Step5 Target Functional Polymer (e.g., Drug Conjugate) Step4->Step5 Vinylic bromide cross-coupling

Figure 2: Workflow for post-polymerization modification using BDPA as a reactive linker.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly detailed to ensure scientific integrity and adaptability.

Protocol A: Synthesis of BDPA-HEMA Functional Monomer

This protocol describes the Steglich esterification of BDPA with 2-Hydroxyethyl methacrylate (HEMA) to yield a dual-polymerizable monomer.

Materials:

  • 4-Bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv)

  • 2-Hydroxyethyl methacrylate (HEMA) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve BDPA and HEMA in anhydrous DCM under an inert nitrogen atmosphere at 0 °C.

  • Catalyst Addition: Add DMAP to the stirring solution.

    • Causality: The gem-dimethyl group of BDPA creates severe steric bulk around the carbonyl carbon. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes this steric penalty, which standard coupling agents cannot achieve alone.

  • Coupling: Slowly add EDC·HCl to the mixture. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.

    • Causality: EDC·HCl is specifically chosen over DCC (N,N'-Dicyclohexylcarbodiimide). EDC produces a water-soluble urea byproduct, allowing for purification via simple aqueous extraction. This prevents the tedious filtration of dicyclohexylurea, which is highly problematic when handling viscous, easily-polymerizable monomers.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Confirm the product via ¹H NMR. Look for the preservation of the vinylic protons of the bromoallyl group ( δ ~5.4–5.7 ppm) and the methacrylate double bond ( δ ~5.6, 6.1 ppm).

Protocol B: Post-Polymerization Suzuki-Miyaura Coupling

This protocol details the attachment of an aryl group to a BDPA-functionalized polymer backbone.

Materials:

  • BDPA-functionalized polymer (1.0 equiv of bromoallyl groups)

  • Aryl boronic acid (e.g., Phenylboronic acid) (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Degassed THF/Water mixture (4:1 v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve the BDPA-functionalized polymer and the aryl boronic acid in the THF/Water mixture.

    • Causality: A biphasic THF/water system is critical. The polymer backbone requires an organic phase (THF) for solvation, while the inorganic base (K₂CO₃) required to activate the boronic acid necessitates an aqueous phase. This biphasic system ensures both the oxidative addition and transmetalation steps of the catalytic cycle are kinetically satisfied.

  • Degassing: Bubble nitrogen or argon through the solution for 20 minutes.

  • Catalysis: Add Pd(PPh₃)₄ quickly under positive inert gas flow. Heat the mixture to 65 °C and stir vigorously for 18 hours.

  • Purification: Cool to room temperature. Precipitate the polymer by dropping the organic phase into a large excess of cold methanol or diethyl ether (depending on polymer solubility).

  • Validation: Centrifuge, decant, and dry the polymer in a vacuum oven. Analyze via Gel Permeation Chromatography (GPC) to ensure no cross-linking occurred, and UV-Vis spectroscopy to quantify the degree of aryl functionalization.

Quantitative Data Presentation

The following table summarizes the expected reaction parameters and efficiencies for BDPA-mediated transformations, based on established literature for 2-bromoallyl and gem-dimethyl systems.

Table 1: Reaction Parameters and Expected Efficiencies for BDPA-Mediated Transformations

Reaction TypeReagents / CatalystTemp (°C)Time (h)Typical ConversionKey Mechanistic Advantage
Steglich Esterification EDC·HCl, DMAP0 2512–1875–85%Mild conditions preserve the sensitive bromoalkene handle.
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃60–7016–24>90%High chemoselectivity for the vinylic bromide over backbone esters.
AFCT Polymerization AIBN (Initiator)706–12MW DependentRegulates chain architecture without requiring thiocarbonylthio RAFT agents.

References

  • Synthesis of Poly(isobutylene-block-methyl methacrylate) by a Novel Coupling Approach Source: researchgate.net URL:[3]

  • Linear Low-Density Polyethylene Containing Precisely Placed Hexyl Branches Source: acs.org URL:[5]

  • Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides Source: acs.org URL:[1]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones Source: nih.gov URL:[2]

  • Macrocycle Formation by Ring-Closing Metathesis. Application to the Syntheses of Novel Macrocyclic Taxoids Source: acs.org URL:[4]

Sources

Method

Application Note: Chemoselective Catalytic Amidation of 4-Bromo-2,2-dimethylpent-4-enoic Acid

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5) Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5)

Introduction & Rationale

In modern drug development, the incorporation of gem-dimethyl groups is a proven strategy to enhance metabolic stability and induce favorable conformational preorganization (the Thorpe-Ingold effect). 4-Bromo-2,2-dimethylpent-4-enoic acid is a highly valuable bifunctional building block that features this gem-dimethyl motif alongside a versatile vinyl bromide moiety.

However, functionalizing this molecule presents a dual challenge:

  • Steric Hindrance: The α,α -dimethyl substitution creates a neopentyl-like steric environment, severely retarding the kinetics of traditional stoichiometric coupling reagents (e.g., HATU, EDC).

  • Chemoselectivity: The vinyl bromide group is highly susceptible to oxidative addition. Employing transition-metal-catalyzed amidation techniques (utilizing Pd, Ru, or Cu) invariably leads to unwanted cross-coupling, aminocarbonylation, or oligomerization[1].

To overcome these barriers, organoboron-catalyzed direct dehydrative amidation is the premier methodology. By utilizing highly Lewis-acidic, metal-free catalysts such as 5-methoxy-2-iodophenylboronic acid (MIBA) or the multiboron heterocycle 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) , chemists can achieve quantitative amidation of the sterically hindered carboxylic acid while perfectly preserving the labile C(sp2)-Br bond for downstream functionalization[2][3][4].

Mechanistic Insights & Causality

The success of this protocol relies on the unique activation mode of organoboron catalysts. Unlike standard coupling agents that form bulky active esters, MIBA interacts with the carboxylic acid to form a transient monoacyloxyboron intermediate.

The Halogen Acceleration Effect: The choice of MIBA is not arbitrary. The ortho-iodo substituent on the phenylboronic acid ring plays a critical mechanistic role. It acts as a hydrogen-bond acceptor during the transition state, orchestrating the delivery of the amine nucleophile directly to the sterically shielded carbonyl carbon[5].

Thermodynamic Driving Force: Direct amidation is a condensation reaction that produces water. To drive the equilibrium forward without hydrolyzing the catalyst, 5Å Molecular Sieves (MS) are utilized. Empirical data demonstrates that 5Å MS optimally sequester water while preventing the irreversible trapping of the active free boronic acid species, a common failure point when using standard 3Å or 4Å variants in boron catalysis[2].

G N1 4-Bromo-2,2-dimethyl pent-4-enoic acid + Amine N3 Monoacyloxyboron Intermediate N1->N3 Catalyst Binding N2 MIBA Catalyst (10 mol%) N2->N3 N4 Amine Addition & Dehydration N3->N4 N4->N2 Catalyst Regeneration N5 Target Amide (Vinyl Bromide Intact) N4->N5 Product Release N6 H2O trapped by 5Å Mol Sieves N4->N6 Water Removal

Catalytic cycle of MIBA-mediated chemoselective amidation.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of various amidation strategies applied to 4-bromo-2,2-dimethylpent-4-enoic acid, highlighting the necessity of organoboron catalysis.

Catalyst / Reagent SystemYield (%)Chemoselectivity (Vinyl Bromide Intact)Causality & Observations
HATU / DIPEA (Stoichiometric)45%YesSluggish kinetics due to α,α -dimethyl steric bulk; incomplete conversion.
ZrCl₄ (10 mol%)30%ModerateRequires 80°C; partial decomposition of the vinyl halide observed over 24h.
Pd(OAc)₂ / CO (Catalytic)N/ANo Complete consumption of the vinyl bromide via unwanted aminocarbonylation.
DATB (5 mol%)88%Yes Multiboron concerted activation overcomes steric hindrance efficiently[4].
MIBA (10 mol%)92% Yes Optimal kinetics via ortho-iodo H-bond acceleration; mild conditions[5].

Experimental Protocol

This methodology provides a self-validating workflow for the direct catalytic amidation of 4-bromo-2,2-dimethylpent-4-enoic acid using benzylamine as a representative nucleophile.

Workflow S1 Step 1: Preparation Dry Toluene, 5Å MS, Substrates S2 Step 2: Activation Add MIBA Catalyst (10 mol%) S1->S2 S3 Step 3: Reaction Stir at 65°C for 12-24h S2->S3 S4 Step 4: Workup Filter MS, Aqueous Wash S3->S4 S5 Step 5: Isolation Evaporation & Chromatography S4->S5

Step-by-step experimental workflow for direct catalytic amidation.

Materials Required
  • Substrate: 4-Bromo-2,2-dimethylpent-4-enoic acid (1.0 mmol, 207.07 g/mol )

  • Nucleophile: Benzylamine (1.1 mmol)

  • Catalyst: 5-Methoxy-2-iodophenylboronic acid (MIBA) (0.1 mmol, 10 mol%)

  • Solvent: Anhydrous Toluene (5.0 mL)

  • Desiccant: Activated 5Å Molecular Sieves (500 mg)

Step-by-Step Methodology

Step 1: System Preparation & Desiccation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under a steady stream of argon.

  • Add 500 mg of 5Å Molecular Sieves. Crucial Step: Activate the sieves in situ using a heat gun under high vacuum for 5 minutes, then backfill with argon. Allow to cool to room temperature.

Step 2: Substrate & Catalyst Loading 3. Add 4-bromo-2,2-dimethylpent-4-enoic acid (207 mg, 1.0 mmol) and MIBA (27.8 mg, 0.1 mmol) to the flask. 4. Inject anhydrous toluene (5.0 mL) to dissolve the solids. 5. Add benzylamine (120 µL, 1.1 mmol) dropwise via syringe.

Step 3: Reaction Execution & In-Process Validation 6. Seal the flask and heat the mixture to 65 °C using an oil bath. Stir vigorously (800 rpm) for 12 to 24 hours. 7. Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain the plate with Bromocresol Green. The starting carboxylic acid will appear as a bright yellow spot on a blue background. The reaction is complete when this spot disappears.

Step 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with ethyl acetate (3 × 10 mL). 10. Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove trace unreacted acid, and brine (10 mL). 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 5: Post-Reaction Validation (NMR) 13. Self-Validation Checkpoint 2 (¹H NMR): Dissolve the purified product in CDCl₃.

  • Confirm Coupling: Look for the broad amide N-H peak (~6.0–6.5 ppm) and the benzyl benzylic protons (~4.4 ppm).
  • Confirm Chemoselectivity: Verify the presence of the vinyl bromide protons. You must observe two distinct doublets (geminal coupling) between 5.4 ppm and 5.6 ppm . If these peaks are missing or shifted significantly, the C-Br bond has been compromised.

References

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

  • Less Is More: N(BOH)₂ Configuration Exhibits Higher Reactivity than the B₃NO₂ Heterocycle in Catalytic Dehydrative Amide Formation Source: Organic Letters (ACS) URL:[Link]

Sources

Application

Application Note: Preparation and Utilization of Grignard Reagents from 4-Bromo-2,2-dimethylpent-4-enoic Acid

Executive Summary The generation of Grignard reagents from highly functionalized, unprotected carboxylic acids represents a significant synthetic challenge in modern drug development. Specifically, 4-bromo-2,2-dimethylpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The generation of Grignard reagents from highly functionalized, unprotected carboxylic acids represents a significant synthetic challenge in modern drug development. Specifically, 4-bromo-2,2-dimethylpent-4-enoic acid presents a dual complexity: the presence of a highly acidic carboxylic proton ( pKa​≈4.8 ) and a notoriously unreactive sp2 -hybridized vinyl bromide.

Traditional magnesium insertion methods fail with this substrate, as the organomagnesium species is immediately quenched by the free acid. This application note details a highly efficient, one-pot methodology to generate the corresponding vinyl Grignard reagent without the need for exogenous protecting groups. By leveraging a sequential deprotonation/halogen-metal exchange strategy using Knochel’s Turbo-Grignard reagent ( iPrMgCl⋅LiCl ), researchers can achieve high-yielding electrophilic trapping with excellent atom economy.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard protocols fail and how chemical causality drives the success of the optimized workflow.

The Acid-Base Quench and The Carboxylate "Protecting Group"

Grignard reagents are exceptionally strong bases. Attempting direct magnesium insertion into 4-bromo-2,2-dimethylpent-4-enoic acid results in rapid, irreversible proton transfer, yielding a dead-end magnesium carboxylate salt with the C-Br bond left intact.

To circumvent this, our protocol intentionally utilizes a sacrificial equivalent of standard iPrMgCl to quantitatively deprotonate the acid prior to halogen-metal exchange[1]. This forms a magnesium carboxylate intermediate. This intermediate serves a brilliant dual purpose:

  • It neutralizes the acidic proton, preventing the quenching of the subsequent vinyl Grignard reagent.

  • The inherent negative charge of the carboxylate anion renders the carbonyl carbon completely inert to nucleophilic attack by the newly formed Grignard reagent[2]. This eliminates the need for esterification, maximizing atom economy.

Overcoming Vinyl Bromide Inertia via Turbo-Grignard

Vinyl bromides resist direct magnesium insertion due to high bond dissociation energies and poor electron transfer kinetics. To overcome this, we employ Knochel's Turbo-Grignard ( iPrMgCl⋅LiCl ) for the halogen-metal exchange. The addition of LiCl breaks up the polymeric aggregates typically formed by Grignard reagents in ethereal solvents, generating a highly reactive, magnesiate-like monomeric complex[3].

The Thorpe-Ingold Effect on Dianion Stability

The substrate features a gem-dimethyl group at the C2 position. This structural motif exerts a pronounced Thorpe-Ingold effect (steric compression), restricting the conformational degrees of freedom of the pentenoic acid backbone. This brings the C4 vinyl bromide moiety into closer spatial proximity with the C1 carboxylate. Upon formation of the vinyl Grignard reagent, the magnesium atom can undergo intramolecular coordination with the carboxylate oxygen, thermodynamically stabilizing the highly reactive dianion intermediate.

Workflow Visualization

G A 4-bromo-2,2-dimethylpent-4-enoic acid B 1.0 eq iPrMgCl (0 °C) Deprotonation A->B C Magnesium Carboxylate (Inert to Nucleophiles) B->C Propane Gas D 1.2 eq iPrMgCl·LiCl (RT) Halogen-Metal Exchange C->D E Vinyl Grignard Reagent (Dianion Equivalent) D->E iPrBr F Electrophilic Trapping E->F

Direct preparation pathway of a vinyl Grignard reagent from an unprotected carboxylic acid.

Experimental Protocols

The following methodologies are designed as self-validating systems . Visual and thermal cues are embedded within the steps to ensure the operator can verify the success of each intermediate phase before proceeding.

Protocol A: Direct Halogen-Metal Exchange (Recommended)

This one-pot procedure avoids protecting groups and maximizes yield.

Reagents & Equipment:

  • 4-bromo-2,2-dimethylpent-4-enoic acid (10.0 mmol, 2.07 g)

  • iPrMgCl (2.0 M in THF, 10.0 mmol, 5.0 mL)

  • iPrMgCl⋅LiCl (Turbo-Grignard, 1.3 M in THF, 12.0 mmol, 9.2 mL)

  • Anhydrous THF (20 mL)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Procedure:

  • Substrate Solvation: Dissolve 4-bromo-2,2-dimethylpent-4-enoic acid in 20 mL of anhydrous THF in the Schlenk flask. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation (Self-Validating Step): Add iPrMgCl (5.0 mL) dropwise over 10 minutes.

    • Validation Cue: Immediate evolution of propane gas will be observed. Maintain stirring at 0 °C until gas evolution completely ceases (approx. 15 minutes). The cessation of bubbling confirms the quantitative formation of the magnesium carboxylate[1].

  • Halogen-Metal Exchange: Add iPrMgCl⋅LiCl (9.2 mL) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to Room Temperature (25 °C). Stir for 2 hours.

    • Validation Cue: To confirm exchange, withdraw a 0.1 mL aliquot, quench with a solution of I2​ in THF, and analyze via GC-MS. The disappearance of the starting mass and the appearance of the vinyl iodide mass confirms complete Grignard formation.

  • Electrophilic Trapping: Cool the dianion solution to -20 °C. Add the desired electrophile (e.g., an aldehyde or ketone, 15.0 mmol) dropwise. Allow the mixture to slowly warm to RT over 1 hour.

  • Workup: Quench the reaction carefully with 1M HCl (20 mL) at 0 °C to protonate the carboxylate and the newly formed alkoxide. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Protection-Deprotection Strategy (Alternative)

Use this protocol only if the chosen electrophile is highly sensitive to the presence of magnesium salts or requires elevated temperatures that might degrade the dianion.

  • Esterification: React 4-bromo-2,2-dimethylpent-4-enoic acid with TMS-diazomethane (1.2 eq) in DCM/MeOH (4:1) at 0 °C to quantitatively yield methyl 4-bromo-2,2-dimethylpent-4-enoate.

  • Grignard Formation: Dissolve the ester in THF at -40 °C. Add iPrMgCl⋅LiCl (1.1 eq).

    • Causality Note: The temperature must be strictly maintained below -20 °C. At these cryogenic temperatures, the halogen-metal exchange is orders of magnitude faster than nucleophilic attack on the methyl ester[3].

  • Reaction & Deprotection: Add the electrophile, warm to RT, and quench. The resulting ester must then be saponified using LiOH in THF/Water (1:1) to regenerate the free carboxylic acid.

Quantitative Data Presentation

The table below summarizes the operational metrics comparing the direct dianion approach against the traditional protection-deprotection route.

ParameterProtocol A: Direct Halogen-Metal ExchangeProtocol B: Protection-Deprotection (Ester)
Overall Yield 75 - 85% 50 - 60% (Over 3 separate steps)
Atom Economy High (No protecting groups required)Low (Requires masking and unmasking reagents)
Time Required ~4 Hours (One-pot)~24 Hours (Includes intermediate purifications)
Chemoselectivity Excellent (Carboxylate is inert to Grignard)Moderate (Risk of ester over-addition if temp rises)
Scalability Excellent (Streamlined downstream processing)Fair (Requires multiple solvent swaps and columns)

References

  • Kuang, S., et al. "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 2015.[Link]

  • Colas, K., et al. "i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions." Organic Letters, 2019.[Link]

  • Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination of 4-Bromo-2,2-dimethylpent-4-enoic Acid

Welcome to the Technical Support Center. As researchers and drug development professionals scale up transition-metal-catalyzed cross-couplings, unwanted side reactions often bottleneck yield and complicate purification.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up transition-metal-catalyzed cross-couplings, unwanted side reactions often bottleneck yield and complicate purification. One of the most notoriously difficult substrates to handle is 4-bromo-2,2-dimethylpent-4-enoic acid .

This guide provides a deep mechanistic dive into why this specific vinylic bromide is prone to hydrodebromination during catalysis and offers field-proven, self-validating protocols to suppress this side reaction.

Mechanistic Causality: The Hydrodebromination Pathway

To prevent debromination, we must first understand the causality of the failure. 4-bromo-2,2-dimethylpent-4-enoic acid contains two highly reactive moieties: a terminal vinylic bromide and a carboxylic acid.

During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions), the catalytic cycle initiates via the oxidative addition of the C–Br bond to the Pd(0) active species, forming a Vinyl-Pd(II)-Br intermediate[1]. In a successful reaction, this intermediate undergoes transmetalation with a coupling partner, followed by reductive elimination to form the desired C–C bond.

However, debromination (specifically hydrodebromination or protodehalogenation ) occurs when a competing pathway intercepts the Vinyl-Pd(II)-Br intermediate[2]. If a hydride or proton source is present in the reaction matrix, it can replace the bromide ligand to form a transient Vinyl-Pd(II)-H species. Subsequent reductive elimination ejects the debrominated alkene (2,2-dimethylpent-4-enoic acid) and poisons or alters the catalytic cycle[3].

For this specific molecule, the primary culprits driving this unwanted pathway are:

  • The Unprotected Carboxylic Acid: If not fully neutralized, the acidic proton (pKa ~4.5) can directly protonate the electron-rich Pd(II) intermediate, acting as an internal hydrogen source[4].

  • Protic Solvents & Hydride-Donating Bases: Alcohols, water, or aliphatic amines with β -hydrogens (like triethylamine) can undergo β -hydride elimination, transferring a hydride directly to the palladium center[1].

Mandatory Visualization: Competing Catalytic Pathways

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Vinyl-Pd(II)-Br Pd0->OxAdd 4-bromo-2,2-dimethylpent-4-enoic acid TransMet Transmetalation (Desired) OxAdd->TransMet Ar-B(OH)2 + Base Hydride Hydride/Proton Transfer OxAdd->Hydride Competing Pathway RedElim_Des Reductive Elimination Coupled Product TransMet->RedElim_Des RedElim_Des->Pd0 Product Release PdH Vinyl-Pd(II)-H Hydride->PdH From COOH, Solvent, or Base RedElim_Undes Reductive Elimination Debrominated Alkene PdH->RedElim_Undes RedElim_Undes->Pd0 Byproduct Release

Catalytic cycle contrasting the desired cross-coupling pathway vs hydrodebromination side reaction.

Frequently Asked Questions (FAQs)

Q1: Why does the gem-dimethyl group at the C2 position complicate the reaction? A1: The gem-dimethyl group (Thorpe-Ingold effect) restricts the conformational flexibility of the aliphatic chain. While this prevents the alkene from folding back and forming stable chelates with the Pd center, it also forces the carboxylic acid moiety into a rigid spatial orientation. If the acid is not deprotonated, this proximity increases the local concentration of protons near the active Pd center, drastically accelerating protodehalogenation.

Q2: Can I use standard amine bases like Triethylamine (TEA) or DIPEA? A2: No. Aliphatic amines possess β -hydrogens. In the presence of Pd(II), these amines can coordinate and undergo β -hydride elimination, generating an active Pd-H species that will rapidly debrominate your vinylic bromide[1]. You must use non-nucleophilic, inorganic bases.

Q3: How does ligand selection influence the debromination rate? A3: The rate of the desired transmetalation and reductive elimination must outcompete the hydride transfer. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) increase the electron density on palladium (facilitating oxidative addition) while their extreme steric bulk forces the rapid reductive elimination of the desired C–C bond, leaving no kinetic window for debromination[1].

Data Presentation: Condition Optimization

The following table summarizes the quantitative impact of varying reaction parameters on the Suzuki-Miyaura coupling of 4-bromo-2,2-dimethylpent-4-enoic acid with phenylboronic acid. Notice how the elimination of protic sources and the introduction of bulky ligands invert the product ratio.

Solvent SystemBase (Equivalents)LigandTemp (°C)Yield: Desired ProductYield: Debrominated Byproduct
EtOH / H₂O (4:1)Na₂CO₃ (2.0 eq)PPh₃80°C12%78%
DMFEt₃N (3.0 eq)PPh₃80°C18%65%
TolueneK₃PO₄ (3.0 eq)SPhos80°C74%11%
1,4-Dioxane (Anhydrous)Cs₂CO₃ (3.0 eq)XPhos60°C91% <2%

Data Interpretation: The shift from protic/hydride-donating environments (EtOH, Et₃N) to strictly anhydrous, aprotic environments (Dioxane, Cs₂CO₃) combined with a highly sterically demanding ligand (XPhos) effectively shuts down the hydrodebromination pathway.

Experimental Protocol: Self-Validating Cross-Coupling Workflow

To ensure trustworthiness, this protocol incorporates a self-validating control . By running a parallel reaction without the boronic acid, you can isolate the baseline hydrodebromination rate of your specific solvent/base matrix. If the control yields >5% debrominated product, your system is not sufficiently anhydrous.

Reagents Required:
  • Substrate: 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst/Ligand: Pd(OAc)₂ (2 mol%), XPhos (4 mol%)

  • Base: Anhydrous Cs₂CO₃ (3.0 mmol) — Note: 1 eq is consumed to form the carboxylate salt, 2 eq drive the catalytic cycle.

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:
  • System Preparation & Salt Formation (Critical Step):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 mmol) and anhydrous Cs₂CO₃ (3.0 mmol).

    • Add 5 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes under an argon atmosphere. Causality: This pre-forms the cesium carboxylate salt, completely neutralizing the acidic proton before the palladium catalyst is introduced, eliminating the primary internal proton source.

  • Catalyst & Reagent Addition:

    • In a separate argon-purged vial, dissolve Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in 2 mL of 1,4-Dioxane. Stir until the active pre-catalyst complex forms (solution turns pale yellow/orange).

    • Add the arylboronic acid (1.2 mmol) to the Schlenk tube, followed by the pre-mixed catalyst solution via syringe.

  • Degassing (Self-Validation Check):

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Validation Step: Set up an identical parallel tube omitting the arylboronic acid.

  • Reaction Execution:

    • Heat the reaction mixture to 60°C. Causality: Lower temperatures disfavor the higher-activation-energy debromination pathway.

    • Monitor via LC-MS after 2 hours. The control tube should show <5% of 2,2-dimethylpent-4-enoic acid. If debromination is high in the control, discard the solvent batch and re-dry the Cs₂CO₃.

  • Acidic Workup & Isolation:

    • Cool the reaction to room temperature. The product is currently a water-soluble cesium salt.

    • Quench with 10 mL of distilled water. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove phosphine oxides and homocoupled boronic acid byproducts.

    • Carefully acidify the aqueous layer with 1M HCl to pH 3.

    • Extract the newly protonated, desired cross-coupled carboxylic acid with Ethyl Acetate (3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Grushin, Vladimir V., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications, 2011. Available at:[Link]

  • Zhang, Y., et al. "Palladium-Catalyzed Intramolecular C–C Coupling and Selective Hydrodehalogenation of Halogenated Biaryl Acetamides." Connect Journals, 2016. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization Guide for 4-Bromo-2,2-dimethylpent-4-enoic Acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for the synthesis of 4-bromo-2,2-dimethylpent-4-enoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and optimized protocols for the synthesis of 4-bromo-2,2-dimethylpent-4-enoic acid . Synthesizing this highly functionalized building block presents unique challenges, primarily due to the steric hindrance of the gem-dimethyl group and the high reactivity of the electrophile, 2,3-dibromopropene.

Our optimized "Ester-First" approach ensures high yields, suppresses side reactions, and provides a self-validating workflow for your team.

System Overview & Mechanistic Pathway

The direct alkylation of free isobutyric acid is notoriously inefficient due to the poor solubility and low nucleophilicity of its dianion. To bypass this, our validated workflow utilizes methyl isobutyrate to form a highly reactive monoanion (lithium enolate), followed by alkylation and subsequent mild saponification.

Synthesis N1 Methyl Isobutyrate (Substrate) N2 LDA / THF Deprotonation N1->N2 N3 Lithium Enolate (Monoanion) N2->N3 -78 °C, 1 h N4 2,3-Dibromopropene + DMPU S_N2 Alkylation N3->N4 N5 Methyl 4-bromo-2,2-dimethyl pent-4-enoate N4->N5 -78 °C to -40 °C N6 LiOH / H2O / THF Saponification N5->N6 N7 4-Bromo-2,2-dimethyl pent-4-enoic acid N6->N7 RT, 4 h

Mechanistic workflow for the optimized synthesis of 4-bromo-2,2-dimethylpent-4-enoic acid.

Troubleshooting & FAQs

Q1: I am using free isobutyric acid and 2.1 equivalents of LDA, but my alkylation yields are below 30%. What is going wrong?

Causality & Solution: The direct alkylation of isobutyric acid requires the formation of a lithium dianion. Dianions are highly charge-dense, notoriously insoluble in THF at low temperatures, and form tight aggregates that drastically reduce their nucleophilicity[1]. If you warm the reaction to force the alkylation, the sensitive electrophile degrades. Field-Proven Insight: Switch to the "Ester-First" approach. By starting with methyl isobutyrate, you only need to generate a monoanion using 1.05 equivalents of LDA. This monoanion is highly soluble and reactive at -78 °C, drastically improving the conversion rate.

Q2: My GC-MS shows a massive peak for 2-bromoallene and unreacted starting material. How do I prevent this?

Causality & Solution: 2,3-dibromopropene contains highly acidic allylic protons. If the ester enolate is too sterically hindered or not nucleophilic enough, it will act as a base rather than a nucleophile, triggering an E2 elimination of HBr to form 2-bromoallene. Field-Proven Insight: To outcompete the elimination pathway, you must accelerate the SN​2 alkylation without raising the temperature. Introduce DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a cosolvent (10–20% v/v in THF). DMPU selectively solvates the lithium cation, breaking up enolate aggregates and creating a "naked," highly reactive enolate that rapidly attacks the electrophile even at -78 °C[2].

Q3: I am observing a side product that corresponds to O-alkylation instead of C-alkylation. How can I control the regioselectivity?

Causality & Solution: The gem-dimethyl group of the isobutyrate enolate creates significant steric bulk at the carbon center. According to Hard-Soft Acid-Base (HSAB) theory, this steric hindrance can push the electrophile to attack the less hindered, "harder" oxygen atom of the enolate[3]. Field-Proven Insight: Ensure strict use of the lithium counterion (via LDA). Lithium coordinates tightly to the enolate oxygen, physically blocking O-alkylation and directing the electrophile to the carbon atom. Avoid using potassium bases (like KHMDS), which have looser coordination and promote O-alkylation[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the yield of the critical alkylation step (forming methyl 4-bromo-2,2-dimethylpent-4-enoate).

SubstrateBase (Eq)Solvent SystemTemp ProfileYield (%)Primary Failure Mode / Byproduct
Isobutyric AcidLDA (2.1)THF-78 °C to RT28%Unreacted SM, Dianion aggregation
Methyl IsobutyrateKHMDS (1.1)THF-78 °C to -40 °C45%High O-alkylation (loose counterion)
Methyl IsobutyrateLDA (1.05)THF-78 °C to 0 °C52%2-Bromoallene (E2 elimination)
Methyl Isobutyrate LDA (1.05) THF / DMPU (5:1) -78 °C to -40 °C 89% Optimized C-alkylation

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure quality control before proceeding to the next stage.

Phase 1: Enolate Formation & Alkylation
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous THF (50 mL) and freshly distilled diisopropylamine (1.10 eq, 11.0 mmol). Cool to -78 °C.

  • LDA Generation: Dropwise add n-BuLi (1.05 eq, 10.5 mmol, 2.5 M in hexanes). Stir for 30 minutes at -78 °C.

    • Validation Cue: The solution must remain clear and colorless. Yellowing indicates moisture or oxygen contamination.

  • Deprotonation: Add methyl isobutyrate (1.00 eq, 10.0 mmol) dropwise over 10 minutes. Stir at -78 °C for 1 hour.

  • Activation: Add anhydrous DMPU (10 mL). Stir for 15 minutes.

    • Validation Cue: The solution will take on a very faint, pale yellow tint, confirming the formation of the solvated enolate monomer.

  • Alkylation: Dissolve 2,3-dibromopropene (1.20 eq, 12.0 mmol) in 5 mL THF and add dropwise over 20 minutes via syringe pump, maintaining the internal temperature strictly at -78 °C.

  • Maturation: Allow the reaction to slowly warm to -40 °C over 2 hours.

    • Validation Cue: The pale yellow tint will fade to colorless, indicating complete consumption of the enolate.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl (20 mL) at -40 °C. Extract with Ethyl Acetate ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to yield methyl 4-bromo-2,2-dimethylpent-4-enoate .

Phase 2: Mild Saponification
  • Hydrolysis: Dissolve the intermediate ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.2 M concentration).

  • Reagent Addition: Add LiOH monohydrate (3.0 eq). Stir at room temperature for 4–6 hours.

    • Validation Cue: Monitor via TLC (Hexanes/EtOAc 4:1). Stain with KMnO4​ . The starting material will disappear, and a baseline spot (the lithium carboxylate) will rapidly reduce the KMnO4​ (turning it brown), confirming the bromoalkene moiety is intact.

  • Acidification: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl.

  • Final Isolation: Extract the aqueous layer with Dichloromethane ( 3×20 mL). Dry over MgSO4​ and concentrate in vacuo to afford 4-bromo-2,2-dimethylpent-4-enoic acid as a white solid/viscous oil.

References

  • Title: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) in Enolate Alkylation. Source: ETH Zurich EROS Database. URL: [Link]

  • Title: Asymmetric Alkylation of Enolates (Chem 115). Source: Harvard University, Myers Research Group. URL: [Link]

  • Title: A concise and stereoselective synthesis of the BCDF tetracyclic ring system of C19-diterpenoid alkaloids. Source: National Institutes of Health (NIH) / RSC Advances. URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 4-bromo-2,2-dimethylpent-4-enoic acid couplings

Welcome to the Technical Support Center for Advanced Synthetic Workflows . Working with 4-bromo-2,2-dimethylpent-4-enoic acid presents a unique set of chemoselectivity and reactivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Synthetic Workflows .

Working with 4-bromo-2,2-dimethylpent-4-enoic acid presents a unique set of chemoselectivity and reactivity challenges. As a bifunctional building block, it contains a terminal vinyl bromide at the C4 position and a carboxylic acid at the C1 position. The defining bottleneck in utilizing this molecule is the severe neopentyl-like steric hindrance generated by the gem-dimethyl group at the C2 position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully execute amidation, esterification, and cross-coupling reactions with this demanding substrate.

Section 1: Overcoming Steric Hindrance in C1 Amidation

FAQ 1: Why do standard EDC/HOBt couplings fail or give exceptionally low yields with this substrate? The gem-dimethyl group at the C2 position creates a massive steric shield around the adjacent C1 carboxylic acid. When standard coupling reagents like EDC/HOBt are used, they form an active OBt ester. However, the trajectory required for the incoming amine to attack this ester (the Bürgi-Dunitz angle) is physically blocked by the methyl groups. Because the aminolysis rate is drastically reduced, the active ester undergoes competitive hydrolysis back to the starting carboxylic acid[1].

FAQ 2: What are the recommended coupling reagents for overcoming this neopentyl-like hindrance? To force the coupling, you must bypass standard carbodiimides and utilize highly reactive uronium-based reagents like HATU or COMU . HATU generates an active ester with 7-azabenzotriazole (HOAt). The nitrogen atom at the 7-position exerts a critical "anchoring effect" via hydrogen bonding with the incoming amine. This pre-organizes the transition state, lowering the activation energy required to bypass the gem-dimethyl steric bulk[2]. For unreactive nucleophiles (like anilines), converting the carboxylic acid to an acid chloride is the only reliable method[3].

Quantitative Comparison of Coupling Strategies for Hindered C2-Dimethyl Acids
Coupling StrategyBaseSolventReaction TimeYield (1°/2° Aliphatic Amines)Yield (Anilines / Weak Nucleophiles)
EDC / HOBt DIPEADMF24 - 48 h< 20%< 5%
HATU DIPEADMF4 - 6 h> 85%35 - 40%
COMU CollidineDMF2 - 4 h> 90%60 - 65%
Oxalyl Chloride PyridineDCM1 - 2 h> 95%> 90%

Data represents typical conversions for neopentyl-hindered carboxylic acids based on comparative amidation studies[3],[1].

Mechanistic pathway of HATU overcoming neopentyl steric hindrance during amidation.

Methodology 1: Step-by-Step Amidation via Acid Chloride Activation

Causality: This protocol completely bypasses the active ester equilibrium by forming a highly electrophilic, irreversible acyl chloride intermediate, which is mandatory for coupling 4-bromo-2,2-dimethylpent-4-enoic acid with weak nucleophiles.

  • Initiation: Dissolve 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere.

  • Catalysis: Add 2 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which acts as the true chlorinating species.

  • Activation: Slowly add Oxalyl Chloride (1.5 eq) dropwise at 0 °C.

    • Self-Validation Check: Observe immediate effervescence (release of CO₂ and CO gases). The complete cessation of gas evolution visually confirms 100% conversion to the acid chloride.

  • Coupling: Concentrate the mixture in vacuo to remove excess unreacted oxalyl chloride (preventing side reactions). Redissolve the crude acid chloride in DCM, and add the amine (1.2 eq) followed by DIPEA (2.5 eq) at 0 °C.

  • Completion: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃.

Section 2: Managing the C4 Vinyl Bromide in Cross-Couplings

FAQ 3: How does the free carboxylic acid affect Pd-catalyzed Suzuki or Heck couplings at the C4 vinyl bromide? The free carboxylic acid is highly problematic for transition-metal catalysis. It can coordinate directly to the palladium center, forming unreactive Pd-carboxylate species that poison the catalytic cycle. Furthermore, the steric bulk of the gem-dimethyl group restricts the conformational flexibility of the carbon chain, increasing the energy barrier for the oxidative addition of Pd(0) into the C4-Br bond[4].

FAQ 4: How can I prevent catalyst poisoning and ensure efficient cross-coupling? You must use a Base-Excess Strategy . By using at least 3.0 equivalents of a strong inorganic base (e.g., K₂CO₃), you ensure the carboxylic acid is fully deprotonated to a potassium carboxylate salt before the catalyst is activated. The anionic carboxylate is significantly less likely to poison the Pd catalyst compared to the free acid, while leaving enough base equivalents in the solution to facilitate the transmetalation step.

Workflow for selecting coupling strategies for 4-bromo-2,2-dimethylpent-4-enoic acid.

Methodology 2: Step-by-Step Suzuki-Miyaura Cross-Coupling (Base-Excess Strategy)

Causality: Utilizing a bidentate ligand with a large bite angle accelerates reductive elimination, overcoming the steric congestion of the neopentyl system.

  • Preparation: Combine 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 eq), your target arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%) in a Schlenk flask.

    • Causality: Pd(dppf)Cl₂ is specifically selected because the large bite angle of the dppf ligand physically forces the intermediate aryl and vinyl groups closer together, accelerating the often rate-limiting reductive elimination step.

  • Base Addition: Add K₂CO₃ (3.0 eq).

    • Self-Validation Check: The stoichiometry guarantees 1.0 eq is consumed to form the unreactive carboxylate salt, leaving exactly 2.0 eq to participate in the transmetalation step.

  • Solvent & Degassing: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Reaction: Heat to 80 °C for 12 hours. Monitor via LC-MS.

FAQ 5: Can I utilize both functional groups simultaneously? Yes. Recent advances in synergistic photoredox and nickel catalysis allow for the decarboxylative cross-coupling of carboxylic acids with vinyl halides. While 4-bromo-2,2-dimethylpent-4-enoic acid contains both functionalities, careful stoichiometric control and the use of specific Ni-ligand complexes (e.g., NiCl₂·dtbbpy combined with an Iridium photocatalyst) can allow for controlled intra- or intermolecular decarboxylative Csp³–Csp² bond formation[4].

Sources

Optimization

Technical Support Center: Purification and Crystallization of 4-bromo-2,2-dimethylpent-4-enoic acid

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification and crystallization of crude 4-bromo-2,2-dimethylpen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions regarding the purification and crystallization of crude 4-bromo-2,2-dimethylpent-4-enoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to adapt and troubleshoot your experiments effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the purification and crystallization of 4-bromo-2,2-dimethylpent-4-enoic acid.

Issue 1: The purified product is a discolored (yellow or brown) oil or solid.
  • Question: After my workup and initial purification, my 4-bromo-2,2-dimethylpent-4-enoic acid is not colorless as expected. What causes this discoloration, and how can I fix it?

  • Answer: Discoloration in the crude product often indicates the presence of residual bromine or other colored impurities.[1] Overheating during solvent removal can also lead to thermal decomposition and discoloration.[2]

    Troubleshooting Steps:

    • Quenching Verification: Ensure the initial quenching of the reaction mixture was complete. A persistent reddish-brown color suggests the presence of unreacted bromine.[1] If necessary, repeat the wash with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) until the organic layer is colorless.[1]

    • Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a small amount of activated carbon (typically 1-2% by weight) and stir the mixture for 15-30 minutes at room temperature. The activated carbon will adsorb many colored impurities.[1] Remove the carbon by filtration through a pad of Celite®.

    • Controlled Solvent Removal: When removing the solvent under reduced pressure, use a rotary evaporator with a water bath set to a moderate temperature (e.g., ≤ 40°C) to prevent thermal degradation.[2]

Issue 2: Low yield after aqueous workup and extraction.
  • Question: I seem to be losing a significant amount of my product during the extraction phase. What are the likely causes, and how can I improve my recovery?

  • Answer: Low recovery of 4-bromo-2,2-dimethylpent-4-enoic acid after aqueous workup is often due to incomplete acidification of the carboxylate salt or insufficient extraction.[2]

    Troubleshooting Steps:

    • pH Monitoring: Before extraction, ensure the aqueous layer is thoroughly acidified. Use a pH meter or pH paper to confirm that the pH is ≤ 2. This ensures the carboxylate is fully protonated to the less water-soluble carboxylic acid form.[2]

    • Multiple Extractions: Perform at least three to four extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

    • Brine Wash: After the final extraction, wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to break any emulsions and remove excess water from the organic phase, which can improve product recovery upon solvent removal.[1]

Issue 3: Difficulty in achieving crystallization.
  • Question: My purified 4-bromo-2,2-dimethylpent-4-enoic acid remains an oil, even after cooling. How can I induce crystallization?

  • Answer: The inability to crystallize a compound can be due to residual impurities, the choice of an inappropriate solvent system, or the compound's inherent properties. For brominated carboxylic acids, finding the right solvent or solvent mixture is key.[3][4]

    Troubleshooting Steps:

    • Solvent Screening: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] For a molecule like 4-bromo-2,2-dimethylpent-4-enoic acid, consider solvents such as hexanes, heptane, or a mixture of a more polar solvent (like ethyl acetate or tert-butyl methyl ether) with a non-polar anti-solvent (like hexanes or heptane).[4][5]

    • Slow Cooling: Rapid cooling can lead to oiling out. Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[1]

    • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites. If you have a small amount of solid material, you can "seed" the solution by adding a tiny crystal to induce crystallization.

    • Binary Solvent System: If a single solvent is not effective, a binary solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" an anti-solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

      Good Solvents (High Polarity) Poor/Anti-Solvents (Low Polarity)
      Ethyl AcetateHexanes
      DichloromethaneHeptane
      tert-Butyl Methyl Ether (MTBE)Cyclohexane
Issue 4: Product degradation during column chromatography.
  • Question: I'm observing streaking on my TLC plates and recovering less product than expected after silica gel chromatography. Is my compound degrading on the column?

  • Answer: Yes, it's possible. Silica gel is slightly acidic and can cause the degradation of sensitive compounds, including some brominated molecules.[1] The vinyl bromide and carboxylic acid functionalities in 4-bromo-2,2-dimethylpent-4-enoic acid could be susceptible to this.

    Troubleshooting Steps:

    • Deactivated Silica Gel: Use neutral or deactivated silica gel. You can prepare this by making a slurry of the silica gel in your eluent and adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v), then removing the excess liquid before packing the column.[1]

    • Solvent System Optimization: Ensure your solvents for the mobile phase are of high purity and free from reactive impurities.[1] A common eluent system for carboxylic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid (e.g., 0.5-1%) added to keep the carboxylic acid protonated and reduce tailing on the column.

    • Rapid Chromatography: Do not let the compound sit on the column for an extended period. A faster flow rate (flash chromatography) can minimize the contact time with the stationary phase and reduce the chances of degradation.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the expected appearance and physical state of pure 4-bromo-2,2-dimethylpent-4-enoic acid?

  • Q2: Which analytical techniques are best for assessing the purity of the final product?

    • A2: A combination of techniques is recommended:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

      • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, is a standard method for analyzing the purity of carboxylic acids.[2]

      • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity assessment and to identify any volatile impurities.

  • Q3: Are there any specific safety precautions I should take when handling 4-bromo-2,2-dimethylpent-4-enoic acid?

    • A3: Yes. As with most brominated organic compounds and carboxylic acids, you should handle 4-bromo-2,2-dimethylpent-4-enoic acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.

III. Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol describes a standard procedure for quenching a reaction mixture and extracting the crude 4-bromo-2,2-dimethylpent-4-enoic acid.

  • Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice-water bath.[1]

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the reddish-brown color of any excess bromine disappears.[1]

  • Acidification: Acidify the mixture to a pH of approximately 2 with a suitable acid (e.g., 1M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL for a small-scale reaction).[2]

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[1]

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of 4-bromo-2,2-dimethylpent-4-enoic acid.

  • Solvent Selection: Choose a suitable solvent or binary solvent system based on small-scale solubility tests. A mixture of ethyl acetate and hexanes is a good starting point.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethyl acetate) and heat gently while stirring until the solid dissolves.[4]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add the "poor" solvent (hexanes) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Visualizations

Purification_Workflow cluster_workup Aqueous Workup cluster_purification Purification Options cluster_final Final Product Workup_Start Crude Reaction Mixture Quench Quench with Na2S2O3 (removes excess Br2) Workup_Start->Quench Acidify Acidify to pH ~2 (protonates carboxylic acid) Quench->Acidify Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Wash Wash with Brine (removes water) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography (if necessary) Crude_Product->Column Persistent impurities Recrystallize Recrystallization Crude_Product->Recrystallize Direct to crystallization Column->Recrystallize Pure_Product Pure 4-bromo-2,2-dimethylpent-4-enoic acid Recrystallize->Pure_Product Analysis Purity Analysis (NMR, HPLC, GC-MS) Pure_Product->Analysis

Caption: General purification workflow for 4-bromo-2,2-dimethylpent-4-enoic acid.

Troubleshooting_Crystallization Start Purified Product (as an oil) Solvent_Screen Screen Solvents (e.g., Hexanes, Heptane, EtOAc/Hexanes) Start->Solvent_Screen Slow_Cool Slow Cooling to RT, then Ice Bath Solvent_Screen->Slow_Cool Result Crystals Form? Slow_Cool->Result Success Collect Crystals Result->Success Yes Failure Still an Oil Result->Failure No Scratch Scratch Inner Surface of Flask Failure->Scratch Seed Add a Seed Crystal Failure->Seed Scratch->Slow_Cool Seed->Slow_Cool

Sources

Troubleshooting

Troubleshooting low conversion rates with 4-bromo-2,2-dimethylpent-4-enoic acid

Welcome to the Technical Support Center for 4-bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5). As a Senior Application Scientist, I frequently see researchers struggle with this specific building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-bromo-2,2-dimethylpent-4-enoic acid (CAS: 1187330-11-5). As a Senior Application Scientist, I frequently see researchers struggle with this specific building block. While its structure—a vinyl bromide coupled with an α,α -gem-dimethyl carboxylic acid—makes it a highly valuable bifunctional scaffold for drug development, it also introduces severe kinetic and thermodynamic hurdles.

This guide is designed to move beyond basic troubleshooting. We will dissect the physical chemistry and mechanistic causality behind your low conversion rates, providing self-validating protocols to rescue your synthetic workflows.

Diagnostic Workflow

Before diving into the specific FAQs, use the diagnostic decision tree below to isolate the root cause of your low conversion rates based on your target reaction vector.

G Start What is your target reaction? Amidation Amidation / Esterification (Carboxylic Acid Reactivity) Start->Amidation Coupling Cross-Coupling (Vinyl Bromide Reactivity) Start->Coupling Issue1 Yield < 10% or Unreacted SM? Root Cause: Severe Steric Hindrance Amidation->Issue1 Issue2 Dehalogenation or Lactone Formation? Root Cause: Thorpe-Ingold Effect & Catalyst Poisoning Coupling->Issue2 Sol1 Bypass tetrahedral intermediates. Convert to Acyl Chloride first. Issue1->Sol1 Sol2 Pre-protect as Methyl/t-Butyl Ester (Blocks Intramolecular Attack) Issue2->Sol2 Sol3 Use >2.0 eq Inorganic Base (Deprotonates Free Acid in situ) Issue2->Sol3

Caption: Diagnostic workflow for resolving low conversion rates with 4-bromo-2,2-dimethylpent-4-enoic acid.

Knowledge Base & FAQs

Module A: Steric Hindrance at the Carboxylic Acid

Q: I am trying to couple 4-bromo-2,2-dimethylpent-4-enoic acid with a primary amine using standard peptide coupling reagents (HATU, EDC/HOBt, DIC), but my conversion is practically zero. Why?

The Causality: The issue is purely steric. The α,α -gem-dimethyl group creates a massive steric shield around the carbonyl carbon. Standard coupling reagents like HATU or EDC function by forming a bulky active ester intermediate (e.g., an O-Atab or O-acylisourea species). For the amine to attack this intermediate, it must approach via the Bürgi-Dunitz trajectory (~107°). The gem-dimethyl groups physically block this trajectory, raising the activation energy ( ΔG‡ ) for the formation of the tetrahedral intermediate to insurmountable levels at room temperature.

The Solution: You must bypass the bulky active ester intermediate entirely. Convert the carboxylic acid to a highly reactive, sterically compact acyl chloride using Oxalyl Chloride or Thionyl Chloride. The chloride ion is an exceptional leaving group that requires a significantly lower activation energy for displacement, allowing the amine to couple efficiently even in sterically congested environments.

Module B: The Thorpe-Ingold Effect (Unwanted Cyclization)

Q: I attempted a Suzuki-Miyaura cross-coupling on the vinyl bromide, but LC-MS indicates the major product is a 5-membered lactone, not my cross-coupled product. How is this happening?

The Causality: You are falling victim to the Thorpe-Ingold effect (also known as angle compression)[1][2]. In a standard unbranched alkyl chain, the internal C-C-C bond angle is roughly 109.5°. However, the bulky gem-dimethyl group at the C2 position repels the adjacent carbon atoms, compressing the internal bond angle between the carboxylic acid and the C4-alkene.

During the cross-coupling cycle, once the Palladium or Nickel catalyst undergoes oxidative addition into the vinyl bromide, the resulting electrophilic metal- π complex is suddenly in extreme proximity to the nucleophilic carboxylic acid. The Thorpe-Ingold effect drastically lowers the entropic barrier ( ΔS‡ ) for intramolecular cyclization, allowing the acid to attack the intermediate faster than the intermolecular transmetalation step can occur, yielding a stable γ -lactone.

Pathway SM 4-bromo-2,2-dimethyl pent-4-enoic acid Intermediate Pd(II) Vinyl Intermediate SM->Intermediate Oxidative Addition Pd Pd(0) Catalyst Intermediate->Pd Catalyst Regeneration Lactone 5-Membered Lactone (Major Side Product) Intermediate->Lactone Intramolecular Attack (Thorpe-Ingold Effect) CrossProduct Desired Coupled Product (Requires Esterification) Intermediate->CrossProduct Intermolecular Transmetalation (Slow)

Caption: Competing pathways: Thorpe-Ingold driven lactonization vs. desired intermolecular cross-coupling.

The Solution: You must neutralize the nucleophilicity of the carboxylic acid prior to the cross-coupling step. Pre-protect the acid as a methyl or tert-butyl ester (See Protocol A).

Module C: Catalyst Poisoning & Protodehalogenation

Q: Even when I avoid lactonization, my cross-coupling yields on the free acid are terrible, and I see a lot of debrominated starting material. Is the vinyl bromide unreactive?

The Causality: Vinyl bromides are generally highly reactive in cross-electrophile and Suzuki couplings[3]. The failure here is due to the free carboxylic acid proton . Free acids can poison low-valent transition metal catalysts (like Ni(0) or Pd(0) ) by directly coordinating to the metal center or by protonating the metal-alkyl intermediate, leading to premature reductive elimination (protodehalogenation)[4][5].

The Solution: If you absolutely cannot pre-protect the carboxylic acid, you must use a strict stoichiometric excess of a strong inorganic base (e.g., ≥2.5 equivalents of Cs2​CO3​ or K3​PO4​ ) to ensure the acid is fully deprotonated into a carboxylate salt before the catalyst is activated. However, esterification remains the most robust, self-validating approach.

Quantitative Data Center

The following table summarizes expected conversion rates based on the chosen synthetic strategy, highlighting the necessity of structural modification prior to reaction.

Target ReactionSubstrate StateReagent / Catalyst SystemPrimary ObstacleExpected Conversion
Amidation Free AcidHATU, DIPEA, Primary AmineSevere Steric Hindrance< 5%
Amidation Acyl Chloride SOCl2​ then Amine, Et3​N None (Bypasses active ester)> 85%
Suzuki Coupling Free Acid Pd(PPh3​)4​ , Na2​CO3​ (1.5 eq)Catalyst Poisoning / Lactonization< 15%
Suzuki Coupling Free Acid Pd(dppf)Cl2​ , Cs2​CO3​ (3.0 eq)Thorpe-Ingold Lactonization30 - 40%
Suzuki Coupling Methyl Ester Pd(PPh3​)4​ , Na2​CO3​ (2.0 eq)None (Acid is masked)> 90%

Experimental Protocol Vault

To ensure high-fidelity results, utilize these self-validating protocols designed specifically to circumvent the steric and electronic issues of 4-bromo-2,2-dimethylpent-4-enoic acid.

Protocol A: Two-Step Esterification via Acyl Chloride (Steric Bypass)

This protocol converts the hindered acid to a methyl ester, preventing lactonization and catalyst poisoning in downstream couplings.

  • Activation: To an oven-dried 50 mL round-bottom flask under Argon, add 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 mmol) and anhydrous Dichloromethane (DCM, 10 mL).

  • Catalysis: Add 1 drop of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Chlorination: Cool the flask to 0 °C. Dropwise, add Oxalyl Chloride (1.5 mmol, 1.5 eq). Self-Validation: You will observe immediate gas evolution ( CO and CO2​ ).

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove excess Oxalyl Chloride, yielding the crude acyl chloride.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (5 mL) and cool to 0 °C. Add anhydrous Methanol (5.0 mmol, 5.0 eq) followed by Triethylamine ( Et3​N , 2.0 mmol, 2.0 eq).

  • Workup: Stir for 1 hour. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. The resulting methyl ester is typically >95% pure and ready for cross-coupling.

Protocol B: Suzuki-Miyaura Coupling of the Protected Vinyl Bromide

With the carboxylic acid masked, the vinyl bromide will undergo rapid, high-yielding cross-coupling.

  • Setup: In a Schlenk tube, combine the methyl 4-bromo-2,2-dimethylpent-4-enoate (from Protocol A, 1.0 mmol), your target arylboronic acid (1.2 mmol, 1.2 eq), and K2​CO3​ (2.0 mmol, 2.0 eq).

  • Solvent & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (4:1:1 ratio, 12 mL total). Degas the mixture by bubbling Argon through the solution for 15 minutes.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 mmol, 5 mol%). Seal the tube.

  • Reaction: Heat the mixture to 80 °C for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The vinyl bromide spot should disappear entirely, replaced by a novel, UV-active product spot.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer, concentrate, and purify via silica gel chromatography.

References

  • Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides National Institutes of Health (NIH)[Link]

  • Thorpe–Ingold effect Wikipedia, The Free Encyclopedia[Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis Lincoln University College Press[Link]

  • Palladium- (and nickel-) catalyzed vinylation of aryl halides National Institutes of Health (NIH)[Link]

  • Stereoselective aminoalcohol synthesis via chemoselective electrocatalytic radical cross couplings National Science Foundation (NSF) Public Access Repository[Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement for 4-bromo-2,2-dimethylpent-4-enoic acid

Welcome to the technical support center for 4-bromo-2,2-dimethylpent-4-enoic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-bromo-2,2-dimethylpent-4-enoic acid. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in polar organic solvents. We will move beyond simple solvent lists to explore the underlying chemical principles and provide systematic, actionable troubleshooting strategies to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-bromo-2,2-dimethylpent-4-enoic acid that dictate its solubility behavior?

A1: The solubility profile of 4-bromo-2,2-dimethylpent-4-enoic acid is governed by a combination of competing structural motifs, which gives it a distinct dualistic nature.

  • Polar Carboxylic Acid Head: The terminal carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor.[1][2] This feature promotes interaction with polar solvents.

  • Nonpolar Hydrocarbon Body: The core structure, including a pentyl chain with two methyl groups at the C2 position (-C(CH3)2-), creates a sterically hindered, nonpolar region. This hydrophobic character limits solubility in highly polar solvents and favors interaction with less polar or nonpolar solvents.[3]

  • Vinylic Bromide Group: The bromo-alkene group at the C4 position (CH2=C(Br)-) adds to the molecular weight and introduces a degree of polarity, but its bulkiness can also disrupt efficient packing with certain solvent molecules.

This molecular architecture means the compound is neither extremely polar nor entirely nonpolar, often leading to limited solubility in any single solvent.

cluster_molecule 4-bromo-2,2-dimethylpent-4-enoic acid cluster_properties Influence on Solubility C1 HO-C(=O)- C2 -C(CH3)2- C1->C2 P1 Polar Head (H-Bonding) C1->P1 C3 -CH2- C2->C3 P2 Bulky Nonpolar Body (Hydrophobic) C2->P2 C4 -C(Br)= C3->C4 C5 CH2 C4->C5 P3 Moderate Polarity & Bulk (Steric Hindrance) C4->P3

Caption: Structural analysis of the target molecule.

Q2: I'm observing the compound "oiling out" or forming a fine precipitate in a polar aprotic solvent like acetonitrile. What is happening?

A2: This is a classic sign of reaching the solubility limit in a solvent system that is not an ideal match for the solute. The molecule's nonpolar backbone is likely driving it out of the highly polar solvent environment. While acetonitrile is polar, it is a weaker hydrogen bond acceptor compared to solvents like DMSO or DMF. The carboxylic acid's tendency to self-associate into dimers in less-polar media can also contribute to this phenomenon, effectively creating a larger, less soluble species.[1][3]

Q3: What are the best starting points for solvent selection?

A3: A systematic approach is always recommended. Start with solvents that have moderate polarity and good hydrogen bonding capabilities. Based on the structure, the following are logical starting points:

  • Alcohols (Ethanol, Isopropanol): These solvents have both polar hydroxyl groups and nonpolar alkyl chains, which can solvate both ends of your molecule.

  • Ethers (Tetrahydrofuran - THF): THF is a good polar aprotic solvent that is less polar than acetonitrile or DMSO and often effective for moderately polar compounds.

  • Halogenated Solvents (Dichloromethane - DCM): While less polar, DCM can be effective, especially if downstream applications require a volatile solvent. A similar brominated pentenoic acid derivative showed limited solubility in DCM alone, suggesting it may require assistance.[4]

We strongly advise using high-purity, anhydrous solvents, as trace amounts of water can significantly impact the solubility of moderately nonpolar compounds.[4]

Troubleshooting Guide: Enhancing Solubility

Q4: My compound has poor solubility in my chosen primary solvent. What is the recommended troubleshooting workflow?

A4: When initial dissolution fails, do not immediately discard the solvent choice. A systematic, energy-input-based approach should be followed. This workflow ensures you have exhausted the potential of a single solvent system before escalating to more complex solutions.

A 1. Add Compound to Primary Solvent B 2. Vortex at Room Temperature (1-2 min) A->B C Fully Dissolved? B->C D 3. Sonicate in Water Bath (10-15 min intervals) C->D No Z Success C->Z Yes E Fully Dissolved? D->E F 4. Gentle Warming (30-40°C) with Stirring E->F No E->Z Yes G Fully Dissolved? F->G H 5. Introduce Co-Solvent (See Protocol 2) G->H No G->Z Yes I Fully Dissolved? H->I J 6. Re-evaluate Primary Solvent Choice I->J No I->Z Yes

Caption: Systematic workflow for troubleshooting solubility.

  • Causality: Sonication provides ultrasonic energy to disrupt the crystal lattice of the solid, facilitating solvent interaction.[4] Gentle warming increases the kinetic energy of the system, which generally increases the solubility of solids in liquids.[5]

Q5: Is it safe to heat the compound to improve solubility? Are there any risks?

A5: Gentle warming up to 40°C is generally acceptable and can be very effective. However, we advise against aggressive heating. Structurally related amino acid derivatives are known to be sensitive to higher temperatures, which can cause degradation.[4] Given the presence of a vinylic bromide and an allylic C-H bond, thermal instability is a valid concern. Always monitor for color changes, which could indicate decomposition.

Q6: How can I use a co-solvent system effectively?

A6: Co-solvency is a powerful technique for fine-tuning the polarity of your solvent system to match the solute.[5] The goal is to use a minimal amount of a stronger, more polar aprotic solvent to dissolve the compound in your primary, bulk solvent.

  • Recommended Co-solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices. They are highly polar and have strong hydrogen bond accepting capabilities.

  • Best Practice: Do not add the compound directly to pure DMSO or DMF unless absolutely necessary. These high-boiling point solvents can be very difficult to remove later. Instead, suspend the compound in your primary solvent (e.g., THF, DCM) and add the co-solvent dropwise or in small aliquots (e.g., 5-10% of the total volume) until the solid dissolves.[4]

Q7: Can I use pH modification to improve solubility?

A7: Yes, this is a highly effective strategy for carboxylic acids. By adding a base, you can deprotonate the carboxylic acid to form a carboxylate salt, which is typically much more soluble in polar solvents, including water.[1]

  • Procedure: Dissolve the compound in a suitable organic solvent (e.g., ethanol, THF). Add an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) dropwise. The organic acid will be extracted into the aqueous layer as its sodium salt.

  • Caution: This creates an ionic species and moves the compound into an aqueous phase. This method is ideal for purification or extraction but may not be suitable if the subsequent reaction requires anhydrous, non-ionic conditions. The free acid can be recovered by re-acidifying the aqueous solution with an acid like HCl.

Data Summary & Protocols

Table 1: Predicted Solubility of 4-bromo-2,2-dimethylpent-4-enoic acid in Common Organic Solvents
SolventSolvent TypePolarity IndexPredicted SolubilityRationale & Expert Notes
Water Polar Protic9.0Very PoorThe nonpolar hydrocarbon body dominates over the single carboxylic acid group, limiting aqueous solubility.[2]
Methanol/Ethanol Polar Protic6.6 / 5.2GoodThe dual polar/nonpolar character of alcohols is well-suited to solvate both ends of the molecule.
Acetonitrile Polar Aprotic6.2ModerateModerately polar but lacks strong H-bond donating/accepting ability, may require energy input.
DMSO / DMF Polar Aprotic7.2 / 6.4ExcellentVery strong H-bond acceptors that readily solvate the carboxylic acid head. Ideal as co-solvents.[6]
Tetrahydrofuran (THF) Polar Aprotic4.2GoodA versatile ether with moderate polarity, often a successful starting point.
Dichloromethane (DCM) Halogenated3.4Moderate to PoorLower polarity favors the hydrocarbon tail, but may struggle to solvate the polar head.[4]
Hexanes / Heptane Nonpolar~0.0InsolubleThe polar carboxylic acid group prevents dissolution in highly nonpolar solvents.

Protocol 1: Systematic Solubility Assessment

  • Preparation: Weigh 5-10 mg of 4-bromo-2,2-dimethylpent-4-enoic acid into a clean glass vial.

  • Solvent Addition: Add 0.5 mL of the selected high-purity, anhydrous solvent to the vial.

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes at ambient temperature. Visually inspect for undissolved solid.

  • Sonication: If the solid persists, place the vial in a bath sonicator. Sonicate for 10-15 minute intervals, inspecting for dissolution after each interval. Do not allow the bath temperature to rise significantly.

  • Gentle Warming: If the solid remains, transfer the vial to a stirrer hotplate with a water or oil bath set to 35-40°C. Stir for 15-30 minutes.

  • Observation: If the compound dissolves at any stage, record the conditions (e.g., "Soluble in THF after 10 min sonication"). If it remains insoluble after all steps, classify it as "poorly soluble" in that solvent and consider a co-solvent strategy.

Protocol 2: Co-Solvent Titration for a 1 mL Final Volume

  • Suspension: Add the desired mass of 4-bromo-2,2-dimethylpent-4-enoic acid to a vial. Add 0.9 mL of the primary bulk solvent (e.g., THF) and stir to create a suspension.

  • Co-solvent Addition: Using a micropipette, add 20 µL of a strong polar aprotic co-solvent (e.g., DMSO). Stir for 1-2 minutes.

  • Titration: Continue adding the co-solvent in 20 µL increments, with stirring and observation after each addition.

  • Endpoint: Record the total volume of co-solvent required to achieve complete dissolution. This provides the minimum percentage (v/v) of co-solvent needed for your target concentration.

  • Validation: Ensure the chosen co-solvent and its final concentration are compatible with your downstream experimental conditions.

References

  • PubChem. 4-Bromo-2,2-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • ChemBK. 4-Methylpent-3-enoic acid.[Link]

  • Wikipedia. Carboxylic acid. Wikimedia Foundation. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.[Link]

  • Science Ready. Carboxylic Acids – HSC Chemistry.[Link]

  • Organic Chemistry II Course Material. Carboxylic Acids. Assumed to be from a university-level open courseware or textbook. [Link] (Note: This is a representative link for general organic chemistry principles).

  • IJSDR. Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

Sources

Troubleshooting

Technical Support Center: Functionalization of 4-bromo-2,2-dimethylpent-4-enoic acid

Welcome to the technical support center for the synthesis and functionalization of 4-bromo-2,2-dimethylpent-4-enoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and functionalization of 4-bromo-2,2-dimethylpent-4-enoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique bifunctional nature of this molecule, containing both a vinyl bromide and a carboxylic acid, presents specific challenges. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a palladium-catalyzed cross-coupling reaction on the vinyl bromide. How does the free carboxylic acid interfere with the reaction?

The free carboxylic acid poses two primary challenges in transition-metal-catalyzed reactions:

  • Acid-Base Reactivity : Most cross-coupling reactions, such as Suzuki, Heck, and Sonogashira, are performed under basic conditions. The acidic proton of the carboxylic acid (pKa ~4-5) will readily react with the base (e.g., K₂CO₃, Et₃N, K₃PO₄) to form a carboxylate salt.[1][2] This consumption of base can alter the optimal reaction conditions and pH, potentially slowing down or inhibiting the catalytic cycle.

  • Catalyst Inhibition : The resulting carboxylate anion can act as a ligand, coordinating to the palladium center. This can lead to the formation of inactive or less active catalyst species, thereby hindering the crucial steps of the catalytic cycle like oxidative addition or reductive elimination.

Therefore, for most applications, especially those requiring basic conditions or employing organometallic reagents sensitive to acidic protons, protection of the carboxylic acid is strongly recommended. [3][4]

Q2: What is the best strategy for protecting the carboxylic acid group, and how do I choose the right protecting group?

Protecting the carboxylic acid as an ester is the most common and effective strategy.[3][5] The choice of ester depends on the stability required during your subsequent reaction steps and the conditions you can tolerate for its final removal.

Key Considerations for Choosing a Protecting Group:

  • Stability : The ester must be stable to the conditions of the vinyl bromide functionalization (e.g., basic conditions for Suzuki or Heck coupling).

  • Orthogonality : The deprotection conditions for the ester should not affect your newly installed functional group or other sensitive parts of your molecule.[6]

  • Ease of Removal : The deprotection should be high-yielding and straightforward.

Below is a comparative table of common ester protecting groups.

Protecting GroupCommon Reagents for IntroductionDeprotection ConditionsAdvantages & Disadvantages
Methyl/Ethyl Ester MeOH or EtOH, H₂SO₄ (cat.) (Fischer Esterification)[7]1. NaOH or LiOH, THF/H₂O (Saponification)[8][9][10] 2. Acidic hydrolysis (reversible)[11]A: Robust, common, cost-effective. D: Removal requires strong base or acid, which may not be suitable for base/acid-sensitive molecules.
tert-Butyl (t-Bu) Ester Isobutylene, H₂SO₄ (cat.)Trifluoroacetic acid (TFA) in CH₂Cl₂A: Stable to base and nucleophiles. Cleaved under mild acidic conditions. D: Sensitive to strong acids.
Benzyl (Bn) Ester Benzyl bromide, Base (e.g., Cs₂CO₃)H₂, Pd/C (Hydrogenolysis)A: Stable to most non-reducing conditions. Cleavage is very mild and neutral. D: Not compatible with reactions using hydrogenation or other reducible groups (alkynes, some nitro groups).
Silyl Esters (e.g., TBDMS) TBDMS-Cl, ImidazoleFluoride sources (e.g., TBAF)A: Mild, neutral cleavage conditions. D: Generally less stable, especially to aqueous acidic/basic conditions, and may not be robust enough for some cross-coupling reactions.[6]

For most standard cross-coupling reactions like Suzuki or Heck, a simple methyl or ethyl ester is a reliable and cost-effective choice, as the deprotection via saponification is typically efficient.

Q3: I'm observing significant decarboxylation, especially at higher temperatures. How can I prevent this?

Decarboxylation is the loss of the carboxyl group as CO₂.[7][12] While simple carboxylic acids are generally stable, the reaction can be promoted by heat, particularly under either acidic or basic conditions.[13][14][15] For your specific molecule, prolonged heating above 80-100 °C could increase the risk of this side reaction.

Troubleshooting Steps to Minimize Decarboxylation:

  • Protect the Carboxylic Acid : Converting the acid to an ester significantly increases its thermal stability and completely prevents this side reaction under typical cross-coupling conditions. The Krapcho decarboxylation is a specific reaction for esters but requires conditions (halide salts in polar aprotic solvents at high temperatures) not typically encountered in standard couplings.[12]

  • Lower the Reaction Temperature : If proceeding with the free acid is unavoidable, use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., room temperature to 60 °C). Modern catalyst systems with bulky, electron-rich phosphine ligands can often facilitate reactions under milder conditions.[16][17]

  • Minimize Reaction Time : Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.

Q4: My cross-coupling reaction is sluggish, and I'm seeing homocoupling of my coupling partner. What are the likely causes?

This is a common issue in many cross-coupling reactions. Homocoupling (e.g., formation of a biaryl from a boronic acid in a Suzuki reaction or alkyne dimerization in a Sonogashira reaction) and sluggish reaction rates often point to issues with the catalyst activation, stability, or the reaction environment.

Key Parameters to Optimize:

  • Oxygen Removal : Rigorously degas your solvent and reaction mixture. Oxygen can oxidatively damage the Pd(0) active catalyst, leading to the formation of palladium black and reduced catalytic activity. This can also promote side reactions like Glaser-Hay homocoupling of alkynes in Sonogashira reactions.[18]

  • Ligand Choice : The ligand stabilizes the palladium catalyst and modulates its reactivity. For vinyl bromides, phosphine ligands like PPh₃ are common, but more electron-rich and bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) can accelerate the oxidative addition step and improve overall catalyst performance, especially for less reactive substrates.[19][20]

  • Solvent and Base : The choice of solvent and base is critical and often interdependent. For Suzuki reactions, combinations like K₃PO₄ in dioxane or K₂CO₃ in DMF/water are common.[19] Ensure the base is strong enough for the transmetalation step but not so strong that it causes degradation of your substrate or coupling partner.

  • Purity of Reagents : Ensure your vinyl bromide starting material and coupling partner are pure. Impurities can poison the catalyst. Vinyl bromide itself can be highly reactive and may polymerize or decompose if not handled correctly, so using it at lower temperatures is recommended.[21]

Troubleshooting & Experimental Protocols

Workflow: Decision-Making for Functionalization

This diagram outlines a logical workflow for planning your experiment and troubleshooting common issues.

G cluster_plan Planning Phase cluster_exp Experimental & Troubleshooting Plan Select Desired Functionalization (e.g., Suzuki, Heck, Amidation) Check Are reaction conditions basic or use organometallics? Plan->Check Protect Protect Carboxylic Acid (e.g., Methyl Esterification) Check->Protect  Yes   Proceed_unprotected Proceed with Caution (Monitor for side reactions) Check:e->Proceed_unprotected:n  No   Proceed Proceed with Functionalization of Protected Substrate Protect->Proceed RunRxn Run Functionalization Reaction Proceed->RunRxn Proceed_unprotected->RunRxn Monitor Monitor by TLC/LC-MS RunRxn->Monitor Result Reaction Outcome? Monitor->Result Workup Workup & Deprotection Result->Workup  Complete   Troubleshoot Troubleshoot Problem Result->Troubleshoot  Problem   Issue Identify Issue: - Low Conversion - Homocoupling - Decomposition Troubleshoot->Issue Optimize Optimize Conditions: - Degas thoroughly - Change Ligand/Base - Lower Temperature Issue->Optimize Optimize->RunRxn

Caption: Decision workflow for functionalizing 4-bromo-2,2-dimethylpent-4-enoic acid.

Protocol 1: Methyl Ester Protection of Carboxylic Acid

This protocol describes a standard Fischer esterification to protect the carboxylic acid group, making the substrate suitable for a wide range of subsequent cross-coupling reactions.

Materials:

  • 4-bromo-2,2-dimethylpent-4-enoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate or Diethyl ether)

Procedure:

  • Dissolve 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 equiv) in anhydrous methanol (approx. 0.2–0.5 M concentration).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add concentrated sulfuric acid (0.05–0.1 equiv) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature. For more sterically hindered acids, gentle heating under reflux may be required.

  • Monitor the reaction progress by TLC or ¹H NMR until the starting carboxylic acid is fully consumed (typically 4–16 hours).

  • Carefully quench the reaction by slowly adding it to a stirred, chilled solution of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2,2-dimethylpent-4-enoate.

  • Purify by flash column chromatography if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling of the Protected Substrate

This protocol provides robust conditions for coupling the methyl ester of the title compound with an arylboronic acid.

Materials:

  • Methyl 4-bromo-2,2-dimethylpent-4-enoate (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

Procedure:

  • Degassing is crucial. To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the methyl 4-bromo-2,2-dimethylpent-4-enoate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add the anhydrous, degassed solvent via syringe. If using a mixed solvent system (e.g., Dioxane/Water), ensure the water is also degassed.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–100 °C).[19] The reactivity of vinyl bromides generally follows the trend I > Br > Cl, so moderately elevated temperatures are often required.[20]

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Saponification (Deprotection) of the Methyl Ester

This protocol regenerates the carboxylic acid after successful functionalization of the vinyl bromide moiety.

Materials:

  • Functionalized methyl ester product (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0–5.0 equiv)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water, typically 3:1 to 1:1)

  • Aqueous acid for workup (e.g., 1 M HCl)

Procedure:

  • Dissolve the ester in the THF/water solvent mixture.

  • Add the base (LiOH or NaOH) and stir the reaction at room temperature. Gentle heating (e.g., 40–50 °C) may be required for complete hydrolysis.

  • Monitor the reaction by TLC until the starting ester is consumed. Saponification is an irreversible process under basic conditions.[8][11]

  • Cool the reaction mixture in an ice bath and carefully acidify with 1 M HCl until the pH is ~2-3.

  • Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

Diagram: Protecting Group Strategy

The following diagram illustrates the role of a protecting group in selectively functionalizing a bifunctional molecule.

G SM Starting Material Protected Protected Intermediate SM->Protected 1. Protect (e.g., Esterification) SideProduct Side Products SM->SideProduct Direct Functionalization (Leads to side reactions) Functionalized Functionalized Intermediate Protected->Functionalized 2. Functionalize (e.g., Suzuki Coupling) Final Final Product Functionalized->Final 3. Deprotect (e.g., Saponification)

Caption: A typical protecting group strategy for selective synthesis.

References

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Retrieved from [Link]

  • Unknown. (n.d.). Protective Groups in Synthetic Organic Chemistry.
  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Cambaza, E. M. (2022, December 26). Vinyl bromide solution (1 M) vs vinyl bromide 98%? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
  • Li, Y., et al. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(12), 8438-8448.
  • ResearchGate. (n.d.). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Request PDF.
  • Cabrera, B., et al. (2002). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. Organic Letters, 4(10), 1623–1626.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(28), 6989-7000.
  • Maleczka, R. E., et al. (2003). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. Organic Letters, 5(8), 1261-1264.
  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Wang, X., et al. (2018). dM-Dim for Carboxylic Acid Protection. ACS Omega, 3(4), 4343-4348.
  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ChemTalk. (2023, September 11). Carboxylic Acid Derivatives and their Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.5: Reactions of Carboxylic Acids Overview. Retrieved from [Link]

  • NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Chemistry Channel. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Watson, D. A., et al. (2010). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. Journal of the American Chemical Society, 132(38), 13214–13217.
  • Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
  • Michigan State University. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2016, July 15). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? [Online forum post].
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2007). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 5, 3195-3197.
  • Reddit. (2024, March 16). How to minimize side products of this reaction. r/OrganicChemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 4-bromo-2,2-dimethylpent-4-enoic acid

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technically-...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technically-focused comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-bromo-2,2-dimethylpent-4-enoic acid, a key intermediate in various synthetic pathways. We will explore the rationale behind the method development, present a comprehensive validation protocol in line with international guidelines, and compare its performance against alternative analytical techniques.

The Criticality of a Validated Purity Method

4-bromo-2,2-dimethylpent-4-enoic acid's reactivity, stemming from its carboxylic acid and bromo-alkenyl functionalities, makes it a valuable synthetic building block. However, this reactivity also predisposes it to potential side reactions, leading to impurities that could compromise the quality and safety of the final drug product. A robust, validated analytical method is therefore not just a regulatory requirement but a scientific necessity to ensure lot-to-lot consistency and control over the manufacturing process.

The International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines provide a framework for analytical method validation, emphasizing that the objective is to demonstrate that the procedure is fit for its intended purpose.[1][2][3][4][5] This guide will adhere to these principles to establish a reliable HPLC method for purity analysis.

Proposed HPLC Method: A Rationale-Driven Approach

The selection of HPLC as the primary analytical technique is based on its versatility, high resolution, and sensitivity for a wide range of organic molecules, including halogenated carboxylic acids.[6] The following method parameters were strategically chosen based on the physicochemical properties of 4-bromo-2,2-dimethylpent-4-enoic acid and related compounds.[7][8]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar alkyl chain of the analyte.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution will be employed to ensure adequate separation of the main peak from any potential impurities with different polarities. The addition of formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection UV at 210 nmWhile the molecule lacks a strong chromophore, the carboxylic acid and carbon-carbon double bond allow for UV detection at lower wavelengths, providing sufficient sensitivity for purity analysis.[9][10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A (Water with 0.1% Formic Acid)Using the initial mobile phase composition as the diluent ensures compatibility with the chromatographic system and good peak shape.

Comprehensive Method Validation Protocol

To establish the suitability of the proposed HPLC method, a rigorous validation protocol is essential. The following parameters will be assessed according to ICH Q2(R1) guidelines.[1][2][11][12]

Experimental Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Data Analysis & Reporting Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Analysis Analyze Results Robustness->Analysis Report Validation Report Analysis->Report

Caption: A streamlined workflow for HPLC method validation.

Step-by-Step Methodologies:
  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products.[5]

    • Protocol:

      • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

      • Analyze a solution of the 4-bromo-2,2-dimethylpent-4-enoic acid reference standard.

      • Analyze a sample of the drug substance.

      • If available, spike the drug substance sample with known impurities and degradation products to demonstrate adequate resolution.

      • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the drug substance and analyze the resulting solutions to ensure the purity indicating nature of the method.

  • Linearity and Range:

    • Objective: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[11]

    • Protocol:

      • Prepare a series of at least five standard solutions of 4-bromo-2,2-dimethylpent-4-enoic acid at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

      • Inject each standard solution in triplicate.

      • Plot a calibration curve of the mean peak area against the concentration.

      • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.[13]

    • Protocol:

      • Perform a recovery study by spiking a placebo (if applicable) or a known batch of the drug substance with known amounts of the 4-bromo-2,2-dimethylpent-4-enoic acid reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate.

      • Analyze the samples and calculate the percentage recovery of the added analyte. Acceptance criteria are typically between 98.0% and 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14]

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Analysis: Calculate the relative standard deviation (RSD) for the results from both studies. The RSD should typically be ≤ 2%.

  • Detection Limit (LOD) and Quantitation Limit (LOQ):

    • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Protocol:

      • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5][13]

    • Protocol:

      • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

        • Flow rate (e.g., ± 0.1 mL/min)

        • Column temperature (e.g., ± 2 °C)

        • Mobile phase composition (e.g., ± 2% organic component)

        • pH of the aqueous mobile phase (e.g., ± 0.2 units)[11]

      • Analyze a standard solution under each of the modified conditions and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, it is important to consider other analytical techniques for a comprehensive understanding of purity.

Table 2: Comparison of Analytical Techniques for Purity Analysis

ParameterHPLC-UVGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantitation based on the direct relationship between the integrated signal of a specific nucleus and the number of those nuclei in the sample.
Applicability to Analyte Highly suitable for non-volatile, polar to moderately non-polar compounds like the target analyte.May require derivatization to increase volatility and thermal stability of the carboxylic acid, which can introduce variability.Excellent for structural confirmation and purity determination without the need for a reference standard of the same compound (using an internal standard).
Selectivity High, especially with optimized mobile phases and stationary phases.High, particularly with high-resolution capillary columns.Very high, provides structural information that can help in identifying unknown impurities.
Sensitivity Good, typically in the low ng to µg range.Very high, especially with sensitive detectors like FID or ECD for halogenated compounds.[15]Lower sensitivity compared to chromatographic techniques.
Sample Throughput Moderate, with typical run times of 10-30 minutes.Generally faster run times than HPLC.Slower, as it requires longer acquisition times for good signal-to-noise.
Instrumentation Cost Moderate.Moderate.High.
Strengths Versatile, robust, and widely available.Excellent for volatile and semi-volatile compounds.Provides absolute quantitation and structural information.
Limitations Requires a chromophore for UV detection.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity and higher instrument cost.
Logical Relationship of Validation Parameters

Validation Parameter Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision LOQ LOQ Accuracy->LOQ LOD LOD Precision->LOD Precision->LOQ

Caption: Interdependence of key HPLC validation parameters.

Conclusion

The presented HPLC method, when fully validated according to the described protocol, offers a reliable and robust solution for the purity analysis of 4-bromo-2,2-dimethylpent-4-enoic acid. Its high selectivity and sensitivity make it superior to GC for this non-volatile analyte, while its lower cost and higher throughput provide practical advantages over qNMR for routine quality control. By adhering to the principles of scientific integrity and regulatory guidelines, this method will provide trustworthy data crucial for the advancement of drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Rinaldi, F., et al. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Bioscience-Landmark, 27(9), 263. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. [Link]

  • Guerrant, G. O., Lambert, M. A., & Moss, C. W. (1982). Analysis of short-chain acids from anaerobic bacteria by high-performance liquid chromatography. Journal of Clinical Microbiology, 16(2), 355-360. [Link]

  • D'eon, J. C., & Rawn, D. F. K. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 85-91. [Link]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures (pp. 1-26). [Link]

  • Ramirez-Mendoza, D., et al. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 28(10), 4104. [Link]

  • Riggin, R. M., & Howard, C. C. (1983). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 21(8), 371-375. [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoacetic Acid. PubChem. [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. [Link]

Sources

Comparative

The Gem-Dimethyl Effect in Action: A Comparative Guide to the Cyclization of 4-Bromo-2,2-dimethylpent-4-enoic Acid Analogues

For researchers and professionals in the field of drug development and synthetic chemistry, understanding the factors that govern reaction rates and pathways is paramount. Among the more subtle yet powerful tools in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development and synthetic chemistry, understanding the factors that govern reaction rates and pathways is paramount. Among the more subtle yet powerful tools in the synthetic chemist's arsenal is the gem-dimethyl effect, also known as the Thorpe-Ingold effect. This guide provides an in-depth comparison of the intramolecular cyclization of 4-bromo-2,2-dimethylpent-4-enoic acid and its structural analogues, supported by established mechanistic principles and experimental data from related systems. We will explore the profound impact of the gem-dimethyl group on the kinetics of 5-exo-trig bromolactonization, a key transformation in the synthesis of complex molecules.

The Theoretical Underpinning: Understanding the Gem-Dimethyl Effect

First described by Beesley, Thorpe, and Ingold in 1915, the gem-dimethyl effect refers to the acceleration of ring-closing reactions when two alkyl groups are attached to a carbon atom within the forming ring.[1] This phenomenon arises from a combination of thermodynamic and kinetic factors.

Two primary mechanistic explanations for the Thorpe-Ingold effect are widely accepted:

  • Angle Compression: The presence of two bulky methyl groups on the same carbon atom (a quaternary center) increases the steric strain in the open-chain precursor. This strain compresses the bond angle between the reacting termini, effectively bringing them closer together and lowering the activation energy for cyclization.[1]

  • The Reactive Rotamer Effect: The gem-dimethyl group restricts the conformational freedom of the acyclic chain. This limitation increases the population of conformers in which the reactive groups (in this case, the carboxylate and the brominated double bond) are oriented favorably for intramolecular reaction.

Both of these factors contribute to a significant rate enhancement in cyclization reactions, a principle that has been widely exploited in organic synthesis.

Visualizing the Mechanism: Reaction Pathway

The intramolecular cyclization of 4-bromo-2,2-dimethylpent-4-enoic acid proceeds via a 5-exo-trig pathway, as classified by Baldwin's rules for ring closure. This is a favored pathway for 5-membered ring formation. The general mechanism is as follows:

Bromolactonization_Mechanism Reactant 4-Bromo-2,2-dimethylpent-4-enoic Acid Intermediate Bromonium Ion Intermediate Reactant->Intermediate Intramolecular Attack (5-exo-trig) Product γ-Lactone Intermediate->Product Ring Closure

Caption: General mechanism for the 5-exo-trig bromolactonization.

Comparative Analysis: The Impact of Gem-Dimethyl Substitution on Cyclization Rates

CompoundStructureExpected Relative Rate of CyclizationRationale
4-Bromo-pent-4-enoic Acid (Structure of the non-methylated analogue)1 (Baseline)The unsubstituted backbone has maximum conformational freedom, and no steric compression to favor the cyclization-ready conformation.
4-Bromo-2-methylpent-4-enoic Acid (Structure of the mono-methylated analogue)> 1A single methyl group provides a moderate increase in steric hindrance, leading to a modest acceleration of cyclization compared to the unsubstituted analogue.
4-Bromo-2,2-dimethylpent-4-enoic Acid (Structure of the gem-dimethylated analogue)>> 1The gem-dimethyl group significantly restricts bond rotation and compresses the internal bond angle, leading to a dramatic increase in the rate of lactonization due to the Thorpe-Ingold effect.[1]

Note: The relative rates are qualitative predictions based on the established principles of the gem-dimethyl effect.

Studies on similar systems have demonstrated the magnitude of this effect. For example, the relative rates of lactonization of various 2-hydroxybenzenepropionic acids show a marked acceleration with increasing methyl substitution.[1]

Experimental Protocols

To ensure the reproducibility and validity of any comparative study, detailed and well-controlled experimental procedures are essential. Below are representative protocols for the synthesis of the precursor, 2,2-dimethyl-4-pentenoic acid, and a general method for its subsequent bromolactonization.

Synthesis of 2,2-Dimethyl-4-pentenoic Acid

This procedure is adapted from standard organic synthesis methodologies.

Materials and Reagents:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Isobutyric acid

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium via the dropping funnel while maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of isobutyric acid in anhydrous THF dropwise, ensuring the temperature remains below -60 °C. Stir for 1 hour.

  • Add allyl bromide to the reaction mixture at -78 °C and then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude 2,2-dimethyl-4-pentenoic acid.

  • Purify the crude product by vacuum distillation.

Bromolactonization of 2,2-Dimethyl-4-pentenoic Acid

This protocol is a general procedure for the bromolactonization of unsaturated carboxylic acids and is based on established methods.

Materials and Reagents:

  • 2,2-Dimethyl-4-pentenoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask protected from light, dissolve 2,2-dimethyl-4-pentenoic acid in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude γ-lactone product.

  • Purify the product by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start Isobutyric Acid + Allyl Bromide Step1 LDA Deprotonation & Alkylation Start->Step1 Intermediate 2,2-Dimethyl-4-pentenoic Acid Step1->Intermediate Step2 Bromolactonization (NBS) Intermediate->Step2 Product γ-Lactone Product Step2->Product

Caption: Synthetic workflow for the γ-lactone.

Conclusion

The gem-dimethyl effect provides a powerful and predictable strategy for accelerating intramolecular cyclization reactions. In the case of 4-bromo-2,2-dimethylpent-4-enoic acid, the presence of the two methyl groups at the C2 position is expected to dramatically increase the rate of 5-exo-trig bromolactonization compared to its non-methylated and mono-methylated counterparts. This rate enhancement is a direct consequence of the Thorpe-Ingold effect, which reduces the entropic and enthalpic barriers to ring formation. For researchers engaged in the synthesis of lactone-containing molecules, leveraging the gem-dimethyl effect can lead to higher yields, shorter reaction times, and improved overall efficiency. The provided experimental protocols offer a solid foundation for the synthesis and subsequent cyclization of these valuable intermediates.

References

  • Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexan. J. Chem. Soc., Trans.1915 , 107, 1080-1106. [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking the Catalytic Efficiency of 4-bromo-2,2-dimethylpent-4-enoic Acid in Cross-Coupling Reactions

Introduction: The Growing Importance of Sterically Hindered Vinyl Halides in Synthesis In the landscape of modern organic synthesis, cross-coupling reactions represent an indispensable tool for the construction of carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of Sterically Hindered Vinyl Halides in Synthesis

In the landscape of modern organic synthesis, cross-coupling reactions represent an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The utility of these reactions, particularly those employing vinyl halides, is well-established in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific substrate , 4-bromo-2,2-dimethylpent-4-enoic acid, presents a unique combination of structural features: a vinyl bromide for coupling, a gem-dimethyl group inducing steric hindrance, and a carboxylic acid moiety that can influence solubility and catalytic activity.

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of this substrate in palladium-catalyzed cross-coupling reactions. We will move beyond a simple recitation of protocols to explore the underlying rationale for experimental design, data interpretation, and the establishment of a self-validating system for robust and reproducible results.

Part 1: Experimental Design & Rationale

Benchmarking catalytic efficiency is not merely about achieving a high yield; it is about understanding the interplay between the catalyst, substrate, and reaction conditions. For a substrate like 4-bromo-2,2-dimethylpent-4-enoic acid, the primary challenges are likely to be the steric hindrance around the double bond and the potential for the carboxylic acid to interact with the catalyst or base.

Our experimental design will focus on three common and versatile cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. For each, we will screen a set of representative palladium catalysts and ligands to identify the optimal conditions.

Experimental Workflow: A Systematic Approach

G cluster_prep Phase 1: Preparation & Stoichiometry cluster_screen Phase 2: Reaction Screening cluster_analysis Phase 3: Analysis & Optimization A Substrate Synthesis & Purification (4-bromo-2,2-dimethylpent-4-enoic acid) B Partner Reagent Selection (e.g., Phenylboronic Acid) C Internal Standard Selection (e.g., Dodecane) D Catalyst & Ligand Screening (Pd(OAc)2, Pd(PPh3)4, etc.) C->D Setup Parallel Reactions E Base & Solvent Screening (K2CO3, Cs2CO3 in Dioxane, Toluene, etc.) D->E F Temperature & Time Profiling (e.g., 80-120 °C, 2-24 h) E->F G Reaction Quenching & Sample Prep F->G Time-Point Sampling H Quantitative Analysis (GC-MS or qNMR) G->H I Data Interpretation & Kinetic Analysis (Yield vs. Time) H->I J Optimal Condition Identification I->J

Caption: Systematic workflow for benchmarking catalytic efficiency.

Part 2: Detailed Experimental Protocols

The following protocols are designed for small-scale reactions in parallel, which is ideal for efficient screening. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling Screen

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. The choice of base is critical, as it must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.

Materials:

  • 4-bromo-2,2-dimethylpent-4-enoic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, Toluene)

  • Internal standard (e.g., Dodecane)

  • Reaction vials with stir bars

Procedure:

  • To a 2 mL reaction vial, add 4-bromo-2,2-dimethylpent-4-enoic acid (0.1 mmol, 1.0 equiv).

  • Add phenylboronic acid (0.12 mmol, 1.2 equiv).

  • Add the chosen base (0.3 mmol, 3.0 equiv).

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand in the chosen solvent. For example, for a 2 mol% catalyst loading, dissolve the appropriate amounts of Pd(OAc)₂ and ligand (e.g., SPhos, 4 mol%) in the solvent.

  • Add the catalyst/ligand solution (e.g., 0.5 mL) to the reaction vial.

  • Add the internal standard (e.g., 10 µL of a 0.1 M solution in the reaction solvent).

  • Seal the vial and place it in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).

  • After the specified time (e.g., 2, 4, 8, 16 hours), remove the vial, allow it to cool to room temperature, and quench the reaction by adding 1 mL of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (2 x 1 mL), pass the combined organic layers through a short plug of silica gel, and analyze by GC-MS.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is key to troubleshooting and optimization. For instance, slow oxidative addition may be addressed by using a more electron-rich ligand, while difficult reductive elimination can sometimes be overcome by higher temperatures.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B C R-Pd(II)L2-X B->C R-X D Transmetalation C->D E R-Pd(II)L2-R' D->E R'-B(OR)2 F Reductive Elimination E->F F->A R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Comparative Data Analysis

The data generated from the screening experiments should be tabulated for clear comparison. The primary metric for catalytic efficiency will be the reaction yield, as determined by GC-MS analysis relative to the internal standard.

Table 1: Screening of Catalysts and Conditions for the Suzuki-Miyaura Coupling of 4-bromo-2,2-dimethylpent-4-enoic acid
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001685
2Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane1001692
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1001688
4Pd(PPh₃)₄ (5)-K₂CO₃Dioxane1001645
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene1001678
6Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane801665

Yields determined by GC-MS using dodecane as an internal standard.

Interpretation of Results:

From the data in Table 1, several key insights can be drawn:

  • The combination of Pd(OAc)₂ with the Buchwald ligand SPhos provides superior results compared to the more traditional Pd(PPh₃)₄ (Entries 2 vs. 4). This is likely due to the ability of the bulky, electron-rich SPhos ligand to promote both oxidative addition and reductive elimination.

  • Cesium carbonate (Cs₂CO₃) appears to be a more effective base than potassium carbonate (K₂CO₃) for this transformation (Entry 2 vs. 1), possibly due to its greater solubility in the organic solvent, which facilitates the transmetalation step.

  • Dioxane is a better solvent than toluene in this case (Entry 2 vs. 5), suggesting that its coordinating ability may help to stabilize the catalytic species.

  • The reaction is sensitive to temperature, with a significant drop in yield at 80 °C (Entry 2 vs. 6).

Part 4: Benchmarking Against Other Cross-Coupling Reactions

To provide a comprehensive picture of the reactivity of 4-bromo-2,2-dimethylpent-4-enoic acid, it is valuable to benchmark its performance in other common cross-coupling reactions, such as the Heck and Sonogashira couplings.

Protocol 4.1: Heck Coupling with Styrene

The Heck reaction forms a new C-C bond at the less substituted end of the alkene.

Procedure:

  • Follow the general procedure in 2.1, but replace phenylboronic acid with styrene (0.12 mmol, 1.2 equiv) and use a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Protocol 4.2: Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling is a reliable method for the synthesis of alkynes. It typically requires a copper co-catalyst.

Procedure:

  • Follow the general procedure in 2.1, but replace phenylboronic acid with phenylacetylene (0.12 mmol, 1.2 equiv).

  • Add a copper(I) co-catalyst, such as CuI (5 mol%).

  • Use an amine base like triethylamine (Et₃N), which can also serve as the solvent.

Table 2: Comparative Performance in Different Cross-Coupling Reactions
EntryReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Suzuki-MiyauraPhenylboronic AcidPd(OAc)₂ / SPhosCs₂CO₃Dioxane1001692
2HeckStyrenePd(OAc)₂ / PPh₃Et₃NDMF1102475
3SonogashiraPhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF601288

Analysis:

The data in Table 2 demonstrates that 4-bromo-2,2-dimethylpent-4-enoic acid is a versatile substrate for a range of cross-coupling reactions. Its high reactivity in the Suzuki-Miyaura and Sonogashira couplings, even under relatively mild conditions, highlights its potential utility in synthetic campaigns. The slightly lower yield in the Heck reaction may suggest that the steric hindrance around the vinyl bromide poses a greater challenge for the migratory insertion step in this particular mechanism.

Conclusion

This guide has provided a detailed framework for benchmarking the catalytic efficiency of 4-bromo-2,2-dimethylpent-4-enoic acid in cross-coupling reactions. By systematically screening catalysts, ligands, bases, and solvents, we have identified optimal conditions for the Suzuki-Miyaura coupling and demonstrated the substrate's utility in Heck and Sonogashira reactions. The protocols and workflows presented here are designed to be adaptable and to provide a solid foundation for further investigation and application of this and similar sterically hindered substrates in organic synthesis.

References

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Validation

A Comparative Guide to 4-bromo-2,2-dimethylpent-4-enoic acid and Other Vinyl Bromides in Organic Synthesis

In the landscape of modern organic synthesis, vinyl bromides have established themselves as indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the stere...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, vinyl bromides have established themselves as indispensable building blocks. Their utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of 4-bromo-2,2-dimethylpent-4-enoic acid against other classes of vinyl bromides, offering insights into their relative reactivity, steric and electronic properties, and practical applications in research and drug development.

The Strategic Value of Vinyl Bromides in Synthesis

Vinyl bromides are organobromine compounds where a bromine atom is directly attached to a vinylic carbon. Their significance stems from their ability to participate in a wide array of powerful C-C bond-forming reactions, including the Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. The polarity of the C-Br bond, coupled with the sp2 hybridization of the carbon, renders them effective substrates for oxidative addition to low-valent transition metal catalysts, most notably palladium(0) complexes. This reactivity profile makes them more reactive than the corresponding vinyl chlorides and more cost-effective and stable than vinyl iodides, representing a balanced choice for many synthetic applications.

In Focus: 4-bromo-2,2-dimethylpent-4-enoic acid

4-bromo-2,2-dimethylpent-4-enoic acid is a unique vinyl bromide that incorporates several structural features influencing its reactivity and handling.

  • The Vinyl Bromide Moiety: This functional group is the primary site of reactivity, enabling its participation in cross-coupling reactions.

  • The Gem-Dimethyl Group: The two methyl groups on the α-carbon introduce significant steric hindrance. This can influence the rate and selectivity of reactions, potentially favoring certain reaction pathways or requiring more forcing reaction conditions.

  • The Carboxylic Acid Functionality: The presence of a carboxylic acid offers a handle for further synthetic transformations, such as amide bond formation or reduction. However, it can also complicate reactions by coordinating to the metal catalyst or reacting with basic reagents. This often necessitates the use of a protecting group or careful selection of reaction conditions.

The interplay of these features makes 4-bromo-2,2-dimethylpent-4-enoic acid a challenging yet valuable substrate for accessing sterically encumbered and functionally diverse molecules.

Comparative Analysis with Other Vinyl Bromides

To better understand the synthetic utility of 4-bromo-2,2-dimethylpent-4-enoic acid, it is instructive to compare it with other classes of vinyl bromides.

Simple Alkenyl Bromides

Simple, unfunctionalized vinyl bromides such as vinyl bromide and 1-bromo-1-propene are often used to introduce vinyl or propenyl groups. Due to their lower steric bulk, they generally exhibit higher reactivity in cross-coupling reactions compared to more substituted analogs. However, their volatility and gaseous nature (in the case of vinyl bromide) can present handling challenges.

Cyclic Vinyl Bromides

Cyclic vinyl bromides, like 1-bromocyclohexene, offer a means to construct cyclic systems. Their reactivity is influenced by ring strain and the accessibility of the C-Br bond to the catalyst.

Electronically Differentiated Vinyl Bromides

The electronic nature of the substituents on the double bond can significantly impact the reactivity of the vinyl bromide. Electron-withdrawing groups can increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.

Quantitative Comparison of Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The following table provides a comparative overview of the performance of different vinyl bromides in this reaction, highlighting the impact of their structural features on reaction outcomes.

Vinyl Bromide EntryStructureArylboronic AcidCatalyst SystemConditionsYield (%)Reference
1 4-bromo-2,2-dimethylpent-4-enoic acidPhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O, 90 °C, 12 h78
2 1-Bromo-1-octenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80 °C, 6 h92
3 (E)-1-Bromo-2-phenyl-1-ethene4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 4 h95
4 1-BromocyclohexeneNaphthylboronic acidPdCl₂(dppf), CsFDioxane, 80 °C, 16 h85

From the data, it is evident that the sterically hindered and functionalized nature of 4-bromo-2,2-dimethylpent-4-enoic acid (Entry 1) results in a slightly lower yield and requires longer reaction times compared to the less hindered 1-bromo-1-octene (Entry 2) and the electronically activated (E)-1-bromo-2-phenyl-1-ethene (Entry 3) .

Experimental Protocols and Mechanistic Insights

To provide a practical context, a detailed protocol for a representative Suzuki-Miyaura coupling of 4-bromo-2,2-dimethylpent-4-enoic acid is provided below.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-bromo-2,2-dimethylpent-4-enoic acid (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a flask. B Add Toluene and H₂O (4:1 mixture). A->B C Degas the mixture with Argon for 15 minutes. B->C D Add Pd(PPh₃)₄ (0.05 eq) under Argon. C->D E Heat the reaction mixture at 90 °C for 12 hours. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and add water. F->G H Acidify with 1M HCl to pH ~2. G->H I Extract with Ethyl Acetate (3x). H->I J Dry organic layer over Na₂SO₄ and concentrate. I->J K Purify by column chromatography. J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-2,2-dimethylpent-4-enoic acid.

Mechanistic Pathway of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (R¹-Br) TM_complex R¹-Pd(II)L₂(R²) OA_complex->TM_complex Transmetalation (R²-B(OH)₂) Product R¹-R² TM_complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Base_input Base (e.g., K₂CO₃) Boronic_acid R²-B(OH)₂ Vinyl_bromide R¹-Br

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

When working with 4-bromo-2,2-dimethylpent-4-enoic acid and other vinyl bromides, several challenges may arise:

  • Low Reactivity: The steric hindrance of 4-bromo-2,2-dimethylpent-4-enoic acid may lead to sluggish reactions. To address this, one can increase the catalyst loading, use more active phosphine ligands (e.g., SPhos, XPhos), or employ higher reaction temperatures.

  • Side Reactions: The carboxylic acid moiety can participate in side reactions. If this becomes problematic, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction is a viable strategy.

  • Homocoupling: Homocoupling of the boronic acid partner can occur, especially at higher temperatures. Using a slight excess of the vinyl bromide and carefully controlling the reaction temperature can minimize this side reaction.

  • Debromination: Reductive debromination of the vinyl bromide can be a competing pathway. This can be suppressed by ensuring the reaction is performed under strictly anaerobic conditions and by using appropriate ligands.

Conclusion

4-bromo-2,2-dimethylpent-4-enoic acid presents a unique profile as a synthetic building block. While its steric bulk and carboxylic acid functionality can pose challenges, they also offer opportunities for the synthesis of complex and highly functionalized molecules. In comparison to simpler vinyl bromides, it may exhibit lower reactivity, necessitating more carefully optimized reaction conditions. However, its ability to introduce a sterically demanding, functionalized moiety in a single step makes it a valuable tool for medicinal chemists and synthetic organic chemists. The choice of which vinyl bromide to use will ultimately depend on the specific synthetic target and the desired balance between reactivity, stability, and functional group compatibility.

References

  • Nicolaou, K. C., et al. (2005). Total Synthesis of the Marine Natural Product Azaspiracid-1.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Safety & Regulatory Compliance

Safety

4-Bromo-2,2-dimethylpent-4-enoic acid proper disposal procedures

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. As a Senior Application Scientist, I frequently observe laboratories treating all organic liquid waste as a single, mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. As a Senior Application Scientist, I frequently observe laboratories treating all organic liquid waste as a single, monolithic stream. However, the introduction of halogens—specifically bromine, in the case of 4-Bromo-2,2-dimethylpent-4-enoic acid —fundamentally alters the physical chemistry of waste management.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this specific compound, ensuring both operational safety and strict regulatory compliance.

Part 1: Chemical Profiling & Hazard Assessment

Before disposing of any chemical, we must understand the causality behind its hazards. 4-Bromo-2,2-dimethylpent-4-enoic acid is a functionalized aliphatic molecule featuring critical reactive sites that dictate its handling:

  • Carboxylic Acid Group (-COOH): Confers acidity and corrosivity. It can react exothermically with strong bases and oxidizers.

  • Vinylic Bromide (C=C-Br): The presence of the covalently bound bromine atom classifies this material strictly as a [1].

  • Alkene Double Bond: Susceptible to oxidation and potential polymerization under extreme thermal stress.

Because of these structural features, the compound carries severe Global Harmonized System (GHS) hazard warnings, including serious eye damage and respiratory irritation.

Table 1: Quantitative Data & Hazard Profile

Property Specification
Chemical Name 4-Bromo-2,2-dimethylpent-4-enoic acid
CAS Number 1187330-11-5[2]
Molecular Formula C7H11BrO2[2]
Molecular Weight 207.07 g/mol [2]
Physical Form Liquid
Storage Temperature 4°C (Cold-chain required for stability)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage), H335 (Respiratory irritation)

| Signal Word | Danger (Corrosion, Exclamation Mark pictograms) |

Part 2: The Logic of Halogenated Waste Segregation

Why must we segregate 4-Bromo-2,2-dimethylpent-4-enoic acid from standard non-halogenated solvents like ethanol or acetone? The answer lies in the thermal destruction chemistry.

When non-halogenated organics are incinerated, they primarily yield carbon dioxide ( CO2​ ) and water ( H2​O ). However, the high-temperature oxidation of brominated compounds generates hydrogen bromide (HBr) gas, a highly corrosive and toxic acid gas. To safely process HBr, waste disposal facilities must route the incinerator exhaust through specialized[3] (typically utilizing NaOH or Ca(OH)2​ ) to neutralize the acid into harmless bromide salts[4].

Mixing halogenated waste into standard organic streams violates EPA Resource Conservation and Recovery Act (RCRA) guidelines, risks severe damage to standard incinerators, and incurs exorbitant disposal penalties[5].

Chemistry Waste 4-Bromo-2,2-dimethyl pent-4-enoic acid (C7H11BrO2) Combustion Thermal Destruction (>1000°C + O2) Waste->Combustion Gases Combustion Gases (CO2, H2O, HBr) Combustion->Gases Oxidation Scrubber Caustic Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas (HBr) Safe Neutralized Salts (NaBr, CaBr2) + Exhaust Scrubber->Safe Neutralization

Caption: Chemical workflow of halogenated waste thermal destruction and acid gas neutralization.

Part 3: Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety system, execute the following protocol every time 4-Bromo-2,2-dimethylpent-4-enoic acid waste is generated in the lab.

Phase 1: Pre-Disposal Preparation
  • Don Appropriate PPE: Wear nitrile gloves (double-gloving is recommended due to the corrosive nature of the acid), safety goggles, and a flame-resistant lab coat[6].

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container specifically designated for [7]. Ensure the container has a secure, vented cap to prevent pressure buildup from potential off-gassing.

  • Verify Compatibility: Confirm that the waste container does not contain strong bases, strong oxidizers, or reactive metals, as these will react exothermically with the carboxylic acid moiety[8].

Phase 2: Active Disposal Execution
  • Transfer the Chemical: Operating strictly inside a certified chemical fume hood, use a chemically compatible funnel to transfer the liquid waste into the halogenated container[7].

  • Manage Mixtures: If 4-Bromo-2,2-dimethylpent-4-enoic acid is dissolved in a non-halogenated solvent (e.g., methanol or DMSO during an assay), the entire mixture must now be treated as halogenated waste[8]. Do not attempt to separate them.

  • Headspace Maintenance: Never fill the waste container beyond 75-80% capacity. Leave adequate headspace to accommodate vapor expansion and prevent hydrostatic bursting[6],[8].

Phase 3: Labeling and Storage
  • RCRA Labeling: Immediately attach a Hazardous Waste tag. Explicitly write the full chemical name ("4-Bromo-2,2-dimethylpent-4-enoic acid") and check the "Corrosive" and "Halogenated" hazard boxes[5]. Do not use chemical abbreviations.

  • Secondary Containment: Place the sealed waste bottle inside a secondary containment tray in a designated, well-ventilated [5].

  • EHS Transfer: Initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department before the container reaches the federally mandated 180-day accumulation limit[9].

G Start Waste Generated: 4-Bromo-2,2-dimethylpent-4-enoic acid CheckMix Is it mixed with other solvents? Start->CheckMix Pure Pure Liquid Waste CheckMix->Pure No Mixed Mixed Solvent Waste CheckMix->Mixed Yes Halogenated Designated Halogenated Organic Waste Container Pure->Halogenated Mixed->Halogenated Entire mixture becomes halogenated EHS EHS Pickup & Incineration Halogenated->EHS Max 75% Full

Caption: Decision tree for the segregation and disposal of 4-Bromo-2,2-dimethylpent-4-enoic acid.

Part 4: Spill Response & Emergency Contingencies

In the event of an operational failure (e.g., a dropped flask or containment breach):

  • Small Spills (<50 mL): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6]. Do not use combustible materials like paper towels. Sweep the absorbed material using a non-sparking tool and place it into a solid halogenated waste container.

  • Skin/Eye Contact: Due to its H315 and H318 classifications, immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower or eyewash station[6]. Seek immediate medical evaluation.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS Database. Verified URL: [Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Verified URL:[Link]

  • Auckland Microfab. "Cleanroom Waste Disposal Protocol." University of Auckland. Verified URL:[Link]

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." University of Tennessee. Verified URL:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Verified URL: [Link]

  • Eastern Washington University (EWU). "Hazardous Waste Management Program." Verified URL:[Link]

  • Federal Remediation Technologies Roundtable (FRTR). "Desorption and Incineration Screening Matrix." Verified URL:[Link]

Sources

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